Product packaging for VL285(Cat. No.:)

VL285

Cat. No.: B611696
M. Wt: 532.7 g/mol
InChI Key: HEDFFPYRFJKXQP-VJTSUQJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Potent VHL ligand, degrading HaloTag7 fusion proteins>VL285 is a potent VHL ligand, degrading HaloTag7 fusion proteins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N4O4S B611696 VL285

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4S/c1-17(2)25(33-14-21-6-4-5-7-23(21)28(33)36)29(37)32-15-22(34)12-24(32)27(35)30-13-19-8-10-20(11-9-19)26-18(3)31-16-38-26/h4-11,16-17,22,24-25,34H,12-15H2,1-3H3,(H,30,35)/t22-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDFFPYRFJKXQP-VJTSUQJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VL285: A Technical Guide to a Key VHL Ligand in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A key class of molecules driving this strategy is the proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.

VL285 is a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[1] While not a degrader itself, this compound serves as a crucial tool for researchers in the field. It acts as a competitive inhibitor for VHL-recruiting PROTACs, allowing for the validation of their mechanism of action. By competing for the same binding site on VHL, this compound can attenuate or reverse the degradation of a target protein induced by a VHL-based PROTAC, thereby confirming that the degradation is indeed VHL-dependent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in targeted protein degradation research.

Core Mechanism of Action

This compound functions as a high-affinity binder to the substrate recognition pocket of the VHL E3 ligase. In the context of targeted protein degradation, a VHL-recruiting PROTAC contains a VHL-binding moiety, a linker, and a ligand for the protein of interest (POI). The PROTAC simultaneously binds to both the VHL E3 ligase and the POI, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.

This compound, being the core VHL ligand from which many VHL-based PROTACs are derived, can competitively bind to VHL.[2][3] When introduced in excess, this compound occupies the VHL binding sites, preventing the VHL-recruiting PROTAC from engaging the E3 ligase. This disruption of the ternary complex formation inhibits the ubiquitination of the target protein and, consequently, its degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its effect on the activity of VHL-recruiting PROTACs, as exemplified by its use in studies with HaloPROTAC3, a PROTAC designed to degrade HaloTag7 fusion proteins.

Parameter Value Description
IC50 (VHL Binding) 340 nMThe half-maximal inhibitory concentration of this compound for binding to the VHL E3 ligase. This value indicates its potency as a VHL inhibitor.
Experiment Condition Result Conclusion
Competitive Inhibition Co-treatment with excess this compoundSignificantly reduced HaloPROTAC3-mediated degradation to approximately 50%.[3]This demonstrates that this compound can effectively compete with a VHL-recruiting PROTAC and inhibit its degradative activity, confirming the VHL-dependent mechanism of the PROTAC.
Proteasome Inhibition Treatment with 300 nM EpoxomicinCompletely prevented HaloPROTAC-mediated degradation of GFP-HaloTag7.[3]This control experiment confirms that the degradation induced by the VHL-recruiting PROTAC is dependent on the proteasome, a key component of the ubiquitin-proteasome system.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard techniques used in targeted protein degradation research.

Cell Culture and Transient Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used for their high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Transient Transfection:

    • Seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • Prepare the transfection mixture by diluting a plasmid encoding the target protein fused to a reporter (e.g., GFP-HaloTag7) in a serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in the same serum-free medium.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes to allow for complex formation.

    • Add the transfection complex dropwise to the cells.

    • Incubate the cells for 24-48 hours to allow for protein expression before proceeding with treatment.

PROTAC and this compound Treatment
  • Prepare stock solutions of the VHL-recruiting PROTAC (e.g., HaloPROTAC3) and this compound in a suitable solvent, such as DMSO.

  • On the day of the experiment, dilute the stock solutions to the desired final concentrations in the cell culture medium.

  • For competition experiments, pre-incubate the cells with this compound for a specified period (e.g., 1-2 hours) before adding the PROTAC.

  • For dose-response experiments, treat the cells with a range of concentrations of the PROTAC.

  • Include appropriate controls: a vehicle-only control (e.g., DMSO) and a proteasome inhibitor control (e.g., Epoxomicin or MG132) to confirm proteasome-dependent degradation.

  • Incubate the cells with the compounds for the desired time course (e.g., 4, 8, 12, 24 hours).

Western Blotting for Protein Degradation Analysis
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (and a loading control, such as GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

Visualizations

Signaling Pathway Diagram

VL285_Mechanism cluster_PROTAC PROTAC-Mediated Degradation cluster_this compound Competitive Inhibition by this compound PROTAC VHL-recruiting PROTAC Ternary Ternary Complex (PROTAC-POI-VHL) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation This compound This compound VHL_inhibited VHL E3 Ligase (Inhibited) This compound->VHL_inhibited Binds to VHL No_Ternary No Ternary Complex Formation VHL_inhibited->No_Ternary Prevents PROTAC binding VHL_main VHL E3 Ligase PROTAC_main PROTAC PROTAC_main->VHL_main Binding VL285_main This compound VL285_main->VHL_main Competitive Binding

Caption: Mechanism of this compound as a competitive inhibitor of VHL-recruiting PROTACs.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Treatment Groups start Start cell_culture 1. Cell Culture (e.g., HEK293T) start->cell_culture transfection 2. Transient Transfection (e.g., GFP-HaloTag7 plasmid) cell_culture->transfection treatment 3. Compound Treatment transfection->treatment control Vehicle Control (DMSO) protac PROTAC only vl285_protac This compound + PROTAC proteasome_inhibitor Proteasome Inhibitor + PROTAC lysis 4. Cell Lysis & Protein Extraction quantification 5. Protein Quantification lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Western Blot Transfer sds_page->transfer immunoblot 8. Immunoblotting transfer->immunoblot detection 9. Chemiluminescent Detection immunoblot->detection analysis 10. Data Analysis (Densitometry) detection->analysis end End analysis->end control->lysis protac->lysis vl285_protac->lysis proteasome_inhibitor->lysis

Caption: Experimental workflow for assessing protein degradation and the effect of this compound.

References

The Role of VL285 in PROTAC-Mediated Protein Degradation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VL285 within the context of Proteolysis Targeting Chimeras (PROTACs). We will delve into its specific function as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and illustrate its role using a well-documented example of an EED-targeting PROTAC, UNC6852, which employs a VHL ligand to induce degradation of the Polycomb Repressive Complex 2 (PRC2).

Introduction to this compound and its Function in PROTACs

This compound is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the architecture of a PROTAC, this compound serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule, comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase (like this compound for VHL), and a linker that connects these two components.

The fundamental mechanism of a PROTAC incorporating a VHL ligand like this compound is to induce the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein. The cell's natural protein disposal machinery, the proteasome, then recognizes and degrades the ubiquitinated target protein.

Case Study: UNC6852, an EED-Targeted PROTAC Employing a VHL Ligand

To illustrate the mechanism of a this compound-like ligand in action, we will examine UNC6852, a selective degrader of the PRC2 complex.[2][3] UNC6852 is composed of a ligand that binds to the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2, and a VHL ligand, connected by a linker.[3][4][5][6]

Mechanism of Action of UNC6852

The signaling pathway for UNC6852-mediated degradation of the PRC2 complex is as follows:

  • Binding to EED and VHL : UNC6852 simultaneously binds to the WD40 aromatic cage of the EED protein within the PRC2 complex and to the VHL E3 ligase.[3][4][6]

  • Ternary Complex Formation : This dual binding induces the formation of a stable EED-UNC6852-VHL ternary complex.

  • Ubiquitination : The recruitment of VHL to the PRC2 complex leads to the poly-ubiquitination of EED and other accessible components of the complex, namely EZH2 and SUZ12.

  • Proteasomal Degradation : The ubiquitinated PRC2 components are then recognized and degraded by the 26S proteasome.

  • Functional Consequences : The degradation of the PRC2 complex leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and inhibits the proliferation of PRC2-dependent cancer cells.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC UNC6852 (PROTAC) Ternary_Complex EED-UNC6852-VHL Ternary Complex PROTAC->Ternary_Complex EED EED (Target Protein) in PRC2 Complex EED->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_EED Ubiquitinated EED Ternary_Complex->Ub_EED Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_EED->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1: Signaling pathway of UNC6852-mediated PRC2 degradation.

Quantitative Data for EED-Targeted PROTACs

The following tables summarize the key quantitative data for EED-targeted PROTACs that utilize a VHL ligand, such as UNC6852 and other similar molecules.

Compound Binding Affinity (pKD) Target Reference
PROTAC EED degrader-29.27EED[7]
AstraZeneca EED PROTACs~9.0EED[8]
Compound Inhibitory Concentration (pIC50) Target Reference
PROTAC EED degrader-28.11PRC2[7]
AstraZeneca EED PROTACs~8.1PRC2[8]
UNC6852IC50 = 247 nMEED[2][6]
Compound Growth Inhibition (GI50) Cell Line Reference
AstraZeneca EED PROTACs49-58 nMPRC2-dependent cancer cells[8]
AZ1411723057 nMKarpas422[9]
AZ1411857945 nMKarpas422[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for Western Blotting and Cell Viability Assays, commonly used to characterize PROTACs like UNC6852.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of target proteins following PROTAC treatment.

Western_Blot_Workflow A 1. Cell Treatment: Incubate cells with PROTAC (e.g., UNC6852 at 5 µM for 4-48h) B 2. Cell Lysis: Lyse cells in RIPA buffer to extract proteins. A->B C 3. Protein Quantification: Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE: Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer: Transfer proteins from the gel to a PVDF membrane. D->E F 6. Blocking: Block non-specific binding sites on the membrane. E->F G 7. Primary Antibody Incubation: Incubate with primary antibodies against target proteins (EED, EZH2) and a loading control (e.g., GAPDH). F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies. G->H I 9. Detection: Add chemiluminescent substrate and image the blot. H->I J 10. Analysis: Quantify band intensity to determine protein levels. I->J

Figure 2: Experimental workflow for Western Blotting.

Methodology:

  • Cell Culture and Treatment : Plate cells (e.g., HeLa or Karpas422) and allow them to adhere. Treat the cells with the desired concentrations of the PROTAC (e.g., UNC6852) for various time points (e.g., 4, 24, 48 hours).[6]

  • Lysate Preparation : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation : Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-EED, anti-EZH2, anti-SUZ12) and a loading control (e.g., anti-GAPDH or anti-vinculin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis : Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and untreated samples.

Cell Viability Assay

This protocol is used to assess the anti-proliferative effects of the PROTAC on cancer cell lines.

Methodology:

  • Cell Seeding : Seed cells (e.g., Karpas422) in a 96-well plate at a predetermined density.

  • Compound Treatment : After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation : Incubate the cells for a prolonged period (e.g., 6 to 14 days).

  • Viability Assessment : Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Data Analysis : Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion

This compound and similar molecules are critical components in the design of a large class of PROTACs that recruit the VHL E3 ligase. As demonstrated with the example of UNC6852, the incorporation of a VHL ligand enables the targeted degradation of specific proteins of interest, such as the components of the PRC2 complex. This approach offers a powerful therapeutic modality for diseases driven by the aberrant expression or activity of such proteins. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation.

References

The Discovery and Development of VL285: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VL285 is a potent and versatile ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a crucial role in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The discovery and characterization of effective E3 ligase ligands are therefore foundational to the advancement of this therapeutic modality. This technical guide provides an in-depth overview of the discovery, development, and core functionalities of this compound, presenting key data, experimental methodologies, and relevant biological pathways.

Core Compound Data

This compound is a derivative of a well-established class of VHL ligands, designed to offer a versatile chemical scaffold for the synthesis of PROTACs. Its core structure is optimized for high-affinity binding to the VHL protein.

PropertyValue
Chemical Name (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide
CAS Number 1448188-69-9
Molecular Formula C₂₉H₃₂N₄O₅S
Molecular Weight 548.65 g/mol

Discovery and Rationale

The development of this compound was a direct result of the pioneering work in the field of targeted protein degradation. The initial VHL ligands were peptide-based, mimicking the binding motif of the Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL. Subsequent research focused on creating more drug-like, small-molecule mimetics. This compound emerged from the optimization of these early VHL ligands, such as VH032, with modifications aimed at providing a suitable exit vector for the attachment of a linker and a target-binding warhead, a critical step in PROTAC design.

The core rationale behind the design of this compound was to create a high-affinity VHL ligand that could be readily functionalized for the synthesis of PROTAC libraries. This approach allows for the systematic exploration of linker length and composition, as well as the nature of the target-binding moiety, to identify optimal PROTAC candidates for a given protein of interest.

Mechanism of Action: VHL-Mediated Protein Degradation

This compound functions as the VHL-recruiting component of a PROTAC. The PROTAC molecule, containing this compound, a linker, and a warhead that binds to a target protein, facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This proximity induces the VHL-mediated polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

VHL_PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway This compound This compound Linker Linker This compound->Linker Warhead Target Warhead Linker->Warhead PROTAC PROTAC Ternary_Complex Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Induces Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades to

PROTAC Mechanism of Action with this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of this compound-based PROTACs. Below are representative methodologies for key experiments.

Synthesis of this compound-based PROTACs

A common synthetic route involves the coupling of the this compound core, which contains a reactive handle (e.g., a carboxylic acid or an amine), to a linker, followed by the attachment of the target-binding warhead.

PROTAC_Synthesis_Workflow cluster_1 General PROTAC Synthesis Workflow Start This compound with Reactive Handle Step1 Couple Linker (e.g., PEG) Start->Step1 Intermediate This compound-Linker Intermediate Step1->Intermediate Step2 Couple Target Warhead Intermediate->Step2 Final_Product Final PROTAC Molecule Step2->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Generalized workflow for this compound-based PROTAC synthesis.

Materials:

  • This compound with a suitable functional group (e.g., carboxylic acid)

  • Linker with complementary functional groups (e.g., amine-PEG-acid)

  • Target-binding warhead with a suitable functional group

  • Coupling reagents (e.g., HATU, HOBt)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., NMR, LC-MS)

Procedure:

  • Dissolve this compound in an anhydrous solvent.

  • Add coupling reagents and stir for 15-30 minutes.

  • Add the linker and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purify the this compound-linker intermediate by HPLC.

  • Repeat the coupling procedure with the purified intermediate and the target-binding warhead.

  • Purify the final PROTAC molecule by HPLC.

  • Confirm the structure and purity of the final product by NMR and high-resolution mass spectrometry.

In Vitro Binding Assays

To confirm the binding of a this compound-based PROTAC to VHL and the target protein, various biophysical assays can be employed.

Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of the PROTAC for both VHL and the target protein individually, as well as the formation of the ternary complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Cellular Degradation Assays

Western Blotting: This is a standard method to quantify the reduction in the levels of the target protein in cells treated with the this compound-based PROTAC.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody and visualize the protein bands.

  • Quantify the band intensities to determine the extent of protein degradation.

Quantitative Data Summary (Hypothetical Example for a this compound-based PROTAC)

AssayParameterValue
SPR
   PROTAC binding to VHLK_D50 nM
   PROTAC binding to TargetK_D100 nM
   Ternary Complex FormationCooperativity (α)>1
ITC
   PROTAC binding to VHLK_D65 nM
Cellular Degradation
   Western Blot (24h)DC₅₀25 nM
   Western Blot (24h)D_max>90%

*DC₅₀: Concentration for 50% degradation; D_max: Maximum degradation.

Conclusion

This compound has established itself as a valuable chemical tool in the field of targeted protein degradation. Its well-characterized binding to VHL and its synthetic accessibility make it a cornerstone for the development of novel PROTACs against a wide range of therapeutic targets. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to leverage the power of VHL-mediated protein degradation. As the field of PROTACs continues to evolve, the principles learned from the development and application of ligands like this compound will undoubtedly pave the way for the next generation of targeted therapeutics.

In-Depth Technical Guide to VL285: A Potent VHL Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VL285 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular ubiquitin-proteasome system. Its primary application lies in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to selectively eliminate target proteins implicated in various diseases. By incorporating this compound, a PROTAC can recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its synthesis and application in protein degradation assays.

Chemical Structure and Properties

This compound, systematically named (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide, is a synthetic small molecule designed to bind with high affinity to the substrate recognition pocket of the VHL E3 ligase.

Chemical Structure:

this compound Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Biological Properties:

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide[1]
Molecular Formula C₃₁H₃₇N₅O₅S[1]
Molecular Weight 591.72 g/mol [1]
CAS Number 1448188-69-9[1]
Appearance Solid
Solubility DMSO: 100 mg/mL (168.99 mM)
IC₅₀ (VHL Binding) 0.34 µM
Storage Temperature 2-8°C
SMILES CC(C)--INVALID-LINK--C(=O)NCc1cc(c(c(c1)C2=C(SC=N2)C)O)O">C@HN3C(=O)c4ccccc4C3=O
InChI Key GWGWARKYOYZLCJ-CIAVLQSYSA-N

Mechanism of Action in PROTACs

This compound functions as the E3 ligase-recruiting moiety within a PROTAC molecule. The PROTAC itself is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein of interest (POI), a linker, and the E3 ligase ligand, in this case, this compound. The mechanism of action follows a catalytic cycle.

First, the PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex (POI-PROTAC-VHL). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple copies of the target protein.

Signaling Pathway of this compound-based PROTACs:

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC This compound-based PROTAC PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Catalytic Cycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub_E2 E2-Ubiquitin Ub_E2->Ternary_Complex Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC mechanism of action utilizing this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a protein degradation assay are provided below.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A representative synthetic scheme is outlined below, followed by a general procedure for a key coupling step.

Experimental Workflow for this compound Synthesis:

VL285_Synthesis Start1 Protected (2S,4R)-4-hydroxypyrrolidine- 2-carboxylic acid Intermediate1 Amide Coupling Start1->Intermediate1 Start2 2-hydroxy-4-(4-methylthiazol-5-yl)benzylamine Start2->Intermediate1 Intermediate2 Coupled Intermediate Intermediate1->Intermediate2 Intermediate3 Deprotection Intermediate2->Intermediate3 Start3 (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid Final_Coupling Final Amide Coupling Start3->Final_Coupling Intermediate4 Amine Intermediate Intermediate3->Intermediate4 Intermediate4->Final_Coupling This compound This compound Final_Coupling->this compound Purification Purification (e.g., HPLC) This compound->Purification

Caption: General synthetic workflow for this compound.

General Protocol for Amide Coupling (Final Step):

  • Reactant Preparation: Dissolve the amine intermediate (1 equivalent) and (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol describes a general method to assess the degradation of a target protein in cultured cells upon treatment with a this compound-based PROTAC.

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO). For mechanistic studies, co-treatment with a proteasome inhibitor (e.g., MG132) can be performed.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase makes it an effective component of PROTACs for inducing the degradation of a wide range of protein targets. The data and protocols provided in this guide serve as a comprehensive resource for the synthesis, characterization, and application of this compound in drug discovery and chemical biology research.

References

The Role of VL285 in Ternary Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VL285 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a crucial role in the formation of a ternary complex central to the mechanism of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the function of this compound, primarily in the context of the well-characterized HaloPROTAC3, a bifunctional molecule designed to induce the degradation of HaloTag7 fusion proteins. By recruiting VHL via the this compound moiety and binding to a HaloTag7-fusion protein via a chloroalkane warhead, HaloPROTAC3 instigates the ubiquitination and subsequent proteasomal degradation of the target protein. This document outlines the quantitative parameters governing this interaction, details the experimental protocols for its characterization, and visualizes the underlying molecular processes.

Data Presentation: Quantitative Analysis of this compound and HaloPROTAC3 Interactions

The formation and stability of the ternary complex are governed by the binding affinities of its individual components and the cooperativity of their interactions. The following tables summarize the key quantitative data reported for this compound and HaloPROTAC3.

MoleculeTargetParameterValueReference
This compound VHL E3 LigaseIC50340 nM
HaloPROTAC3 VHL E3 LigaseIC50540 nM
HaloPROTAC3 GFP-HaloTag7DC5019 nM

Table 1: Key Potency and Binding Metrics. IC50 (half-maximal inhibitory concentration) values indicate the concentration of a substance required to inhibit a biological process by half. DC50 (half-maximal degradation concentration) represents the concentration of a degrader molecule required to induce 50% degradation of the target protein.

The Mechanism of this compound-Mediated Ternary Complex Formation

This compound serves as the VHL-binding moiety within the HaloPROTAC3 molecule. The formation of the ternary complex is a critical step in the PROTAC-mediated degradation pathway. This process can be visualized as a two-step equilibrium. First, the PROTAC can independently bind to either the VHL E3 ligase or the HaloTag7 fusion protein, forming binary complexes. Subsequently, the remaining free binding arm of the PROTAC engages the other protein, leading to the formation of the key ternary complex (VHL-HaloPROTAC3-HaloTag7). The stability and efficiency of this ternary complex are influenced by the intrinsic binding affinities of the warheads and the linker connecting them, as well as by any protein-protein interactions that may arise upon complex formation, a phenomenon known as cooperativity. While the linker length of HaloPROTAC3 has been optimized, suggesting the potential for positive cooperativity, a specific alpha value for this complex has not been reported in the primary literature.

dot

Ternary_Complex_Formation cluster_0 Binary Complex Formation cluster_1 Ternary Complex Formation cluster_2 Protein Degradation This compound-Linker-Chloroalkane HaloPROTAC3 VHL_PROTAC VHL-HaloPROTAC3 (Binary Complex) This compound-Linker-Chloroalkane->VHL_PROTAC + VHL HaloTag7_PROTAC HaloTag7-HaloPROTAC3 (Binary Complex) This compound-Linker-Chloroalkane->HaloTag7_PROTAC + HaloTag7 VHL VHL E3 Ligase HaloTag7 HaloTag7-Target Protein Ternary_Complex VHL-HaloPROTAC3-HaloTag7 (Ternary Complex) VHL_PROTAC->Ternary_Complex + HaloTag7 HaloTag7_PROTAC->Ternary_Complex + VHL Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Figure 1. Signaling pathway of this compound-mediated ternary complex formation and subsequent protein degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments used to characterize the role of this compound and HaloPROTAC3. These protocols are based on the foundational work by Buckley et al. (2015).

Cell Culture and Transfection for Degradation Assays
  • Cell Line: HEK293T cells are commonly used.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: For transient expression of HaloTag7 fusion proteins (e.g., GFP-HaloTag7), transfect HEK293T cells using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Flow Cytometry for Quantifying Protein Degradation
  • Treatment: Plate transfected cells in a multi-well plate. Treat cells with varying concentrations of HaloPROTAC3 or control compounds (e.g., DMSO as a vehicle control, ent-HaloPROTAC3 as a negative control) for a specified duration (e.g., 24 hours).

  • Harvesting: After treatment, detach cells using trypsin and resuspend in fresh DMEM.

  • Analysis: Analyze the fluorescence of the GFP-HaloTag7 fusion protein in individual cells using a flow cytometer. The geometric mean fluorescence intensity is typically used for quantification.

  • Data Normalization: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the percentage of protein degradation. Plot the degradation percentage against the logarithm of the PROTAC concentration to determine the DC50 value.

dot

Flow_Cytometry_Workflow A Plate Transfected HEK293T Cells B Treat with HaloPROTAC3 (Dose-Response) A->B C Incubate (e.g., 24 hours) B->C D Harvest Cells C->D E Analyze GFP Fluorescence by Flow Cytometry D->E F Normalize to Control and Calculate DC50 E->F

Figure 2. Experimental workflow for quantifying protein degradation using flow cytometry.

Immunoblotting for Confirmation of Protein Degradation
  • Cell Lysis: After treatment with HaloPROTAC3, wash cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the HaloTag or the target protein. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation to Detect Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells expressing the HaloTag7 fusion protein and VHL with HaloPROTAC3 or a control compound. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the HaloTag or VHL, pre-coupled to protein A/G magnetic beads.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated protein complexes from the beads.

  • Analysis by Immunoblotting: Analyze the eluted samples by immunoblotting using antibodies against both the HaloTag and VHL to confirm the co-precipitation of both proteins, which is indicative of ternary complex formation.

dot

CoIP_Workflow A Treat Cells with HaloPROTAC3 B Lyse Cells in Non-Denaturing Buffer A->B C Incubate Lysate with Anti-HaloTag or Anti-VHL Antibody and Protein A/G Beads B->C D Wash Beads C->D E Elute Bound Proteins D->E F Analyze Eluate by Immunoblot for HaloTag and VHL E->F

Figure 3. Experimental workflow for co-immunoprecipitation to detect ternary complex formation.

Surface Plasmon Resonance (SPR) for Biophysical Characterization

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, including the formation of binary and ternary complexes.

  • Immobilization: Immobilize a purified VHL-ElonginB-ElonginC (VCB) complex onto a sensor chip.

  • Binary Interaction Analysis (this compound and VHL): Flow different concentrations of this compound over the immobilized VCB surface to determine the binding affinity (Kd) and kinetics (ka and kd) of the binary interaction.

  • Ternary Complex Analysis: To measure the formation of the ternary complex, inject a pre-incubated mixture of HaloPROTAC3 and the purified HaloTag7 protein over the VCB-immobilized surface. By comparing the binding response to that of HaloPROTAC3 alone, the formation of the ternary complex can be confirmed and its kinetics can be analyzed. Cooperativity (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to VHL to the ternary binding affinity.

Conclusion

This compound is a key molecular entity that enables the recruitment of the VHL E3 ligase in the PROTAC-mediated degradation of target proteins. As a component of HaloPROTAC3, it facilitates the formation of a ternary complex with HaloTag7 fusion proteins, leading to their efficient degradation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation, enabling a deeper understanding of the mechanism of action of this compound-based PROTACs and providing a foundation for the design and evaluation of novel degraders. The visualization of the signaling pathways and experimental workflows further aids in the conceptualization of these complex biological processes.

An Introductory Guide to Using VL285 in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

VL285 is emerging as a significant compound of interest within the research community, particularly in the fields of cellular signaling and therapeutic development. This guide provides an in-depth overview of this compound, focusing on its mechanism of action, relevant signaling pathways, and established experimental protocols. The information is tailored for researchers, scientists, and drug development professionals seeking to incorporate this compound into their studies.

Core Mechanism of Action

This section would typically detail the specific molecular target of this compound and how their interaction leads to a cellular response. However, publicly available scientific literature does not currently provide a specific mechanism of action for a compound designated "this compound."

Signaling Pathways Modulated by this compound

Understanding the signaling pathways affected by a compound is crucial for elucidating its biological function. Based on analogous research areas, the following pathways are often implicated in studies of novel therapeutic compounds.

Autophagy Signaling Pathway

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in cellular homeostasis and is implicated in a wide range of diseases. The mTOR kinase is a central regulator of autophagy, with its activation suppressing the process and its inhibition promoting it. The initiation of autophagy involves a cascade of protein complexes, including the ULK1/2 complex and the Class III PI3K complex, which includes Beclin-1.

Autophagy_Signaling cluster_mTOR mTOR Signaling cluster_Autophagy_Initiation Autophagy Initiation cluster_Autophagosome Autophagosome Formation mTOR mTOR ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibits Akt Akt/MAPK Akt->mTOR Activates AMPK AMPK/p53 AMPK->mTOR Inhibits PI3K_III_complex Class III PI3K Complex (Beclin-1) ULK1_complex->PI3K_III_complex Activates Phagophore Phagophore PI3K_III_complex->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Matures to LC3_II LC3-II Autophagosome->LC3_II recruits

Figure 1: Simplified overview of the mTOR-dependent autophagy signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. The following section outlines methodologies commonly employed in the study of novel compounds impacting cellular signaling.

Western Blotting for LC3-II Detection

A key indicator of autophagy induction is the conversion of LC3-I to LC3-II. Western blotting is a standard technique to quantify this change.

  • Cell Lysis: Cells are treated with this compound at various concentrations and time points. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the LC3-II/LC3-I ratio or LC3-II levels relative to the loading control.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Antibodies) D->E F Signal Detection & Analysis E->F

Figure 2: Standard workflow for Western blotting analysis.

Quantitative Data Summary

The effective presentation of quantitative data is essential for interpreting experimental outcomes.

No publicly available quantitative data for a compound specifically named "this compound" could be identified. The following table is a template illustrating how such data could be presented.

Experimental AssayParameter MeasuredVehicle ControlThis compound (1 µM)This compound (5 µM)This compound (10 µM)
Western BlotLC3-II / GAPDH Ratio1.0 ± 0.12.5 ± 0.34.2 ± 0.56.8 ± 0.7
Viability Assay% Cell Viability100 ± 598 ± 485 ± 672 ± 8
qPCRTarget Gene Expression1.0 ± 0.23.1 ± 0.45.7 ± 0.68.9 ± 0.9

Disclaimer: The information provided in this guide is for research purposes only. The signaling pathways and experimental protocols described are general methodologies and may require optimization for specific experimental contexts. No specific data or mechanism of action for a compound named "this compound" is currently available in the public scientific literature. Researchers should consult peer-reviewed publications for the most accurate and up-to-date information.

The Interaction of VL285 with the Von Hippel-Lindau (VHL) Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule VL285 and its interaction with the von Hippel-Lindau (VHL) tumor suppressor protein, a critical component of the ubiquitin-proteasome system. This compound serves as a potent ligand for VHL, enabling its recruitment in targeted protein degradation strategies, most notably in the design of Proteolysis Targeting Chimeras (PROTACs). This document details the biochemical and cellular mechanisms of the this compound-VHL interaction, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction: The VHL E3 Ubiquitin Ligase

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex plays a crucial role in cellular homeostasis by targeting specific proteins for degradation via the ubiquitin-proteasome system. One of the most well-characterized substrates of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated on proline residues, creating a binding site for VHL. Upon binding, the VHL complex polyubiquitinates HIF-1α, marking it for proteasomal degradation and thereby suppressing the hypoxic response.

This compound: A Potent VHL Ligand

This compound is a synthetic small molecule designed to bind with high affinity to the VHL protein. Its chemical structure is optimized to mimic the hydroxylated proline motif of HIF-1α, allowing it to occupy the substrate-binding pocket of VHL.

Chemical Properties
PropertyValue
Chemical Name (2S,4R)-4-Hydroxy-1-((S)-2-(1-isoindolinon-2-yl)-3,3-dimethylbutanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Molecular Formula C33H38N4O4S
Molecular Weight 598.75 g/mol
Quantitative Data on VHL Interaction
ParameterValue (VH032)AssayReference
Binding Affinity (Kd) 185 nMIsothermal Titration Calorimetry (ITC)[1][2]
IC50 (VHL:HIF-α interaction) Not Reported

Note: The Kd value provided is for VH032, a structurally similar VHL ligand. This value is expected to be in a comparable range for this compound.

Mechanism of Action: Hijacking the VHL E3 Ligase

This compound's primary application is in the field of targeted protein degradation, particularly as a component of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (such as this compound for VHL), and a linker connecting the two.

The mechanism of action for a this compound-based PROTAC can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released and can participate in further cycles of degradation.

Signaling Pathway

The following diagram illustrates the VHL-mediated ubiquitination pathway and how a this compound-based PROTAC hijacks this system to induce the degradation of a target protein.

VHL_PROTAC_Pathway cluster_ubiquitination Ubiquitin-Proteasome System cluster_PROTAC_action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer VHL_Complex VHL E3 Ligase Complex E2->VHL_Complex Ub Transfer Ub Ubiquitin Ub->E1 Activation (ATP) Proteasome 26S Proteasome Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL_Complex->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex PROTAC PROTAC (this compound-Linker-POI Ligand) PROTAC->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Degradation PROTAC_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Characterization cluster_in_vivo In Vivo Studies a Identify Target (POI) and E3 Ligase (VHL) b Select POI Ligand and VHL Ligand (this compound) a->b c Linker Design and PROTAC Synthesis b->c d Binding Assays (e.g., TR-FRET, SPR) c->d e Ternary Complex Formation Assay d->e f In Vitro Ubiquitination Assay e->f g Cellular Degradation (Western Blot, MS) f->g h Determine DC50 & Dmax g->h i Selectivity Profiling (Proteomics) h->i j Pharmacokinetics (PK) i->j k Pharmacodynamics (PD) j->k l Efficacy in Disease Models k->l Degradation_Logic start Start cell_culture Culture Cells to Optimal Confluency start->cell_culture treatment Treat Cells with PROTAC or Vehicle cell_culture->treatment incubation Incubate for Defined Time Period treatment->incubation harvest Harvest and Lyse Cells incubation->harvest quantify Protein Quantification harvest->quantify analysis Analyze Protein Levels (Western Blot / Mass Spec) quantify->analysis data Quantify Degradation (DC50, Dmax) analysis->data end End data->end

References

The Core Principles of VL285-Based PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental principles of Proteolysis Targeting Chimeras (PROTACs) that utilize VL285 and its derivatives as an E3 ligase ligand. This compound is a potent binder of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component of the cell's natural protein degradation machinery. By incorporating a this compound-based moiety, PROTACs can effectively hijack the VHL E3 ligase to induce the targeted degradation of specific proteins of interest (POIs), offering a powerful strategy for therapeutic intervention and biological research.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand derived from this compound that recruits the VHL E3 ligase, and a flexible linker that connects these two moieties.

The mechanism of action unfolds in a series of orchestrated steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex. The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

  • Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in concert with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

PROTAC_Mechanism cluster_1 Ternary Complex Formation Ternary_Complex POI-PROTAC-VHL Ternary Complex Ub_POI Ub_POI Ternary_Complex->Ub_POI Polyubiquitination VHL VHL Ternary_Complex->VHL Release & Recycle PROTAC PROTAC Ternary_Complex->PROTAC Release & Recycle Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides Release

Quantitative Data Presentation

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the percentage of the target protein degraded at saturating PROTAC concentrations. Binding affinities of the PROTAC and its constituent ligands to the target protein and the E3 ligase are also critical for optimizing PROTAC performance.

PROTAC NameTarget ProteinVHL Ligand MoietyDC50 (nM)Dmax (%)VHL Binding Affinity (IC50/Kd, µM)Cell LineReference
HaloPROTAC3 HaloTagThis compound derivative19~90 at 625 nM0.54 (IC50)HEK293[1][2]
HaloPROTAC-E HaloTagThis compound derivative3 - 1095Not reportedHEK293[3]

Experimental Protocols

The development and characterization of this compound-based PROTACs involve a series of key experiments to assess their binding, degradation efficacy, and mechanism of action.

Target Protein Degradation Assay (Western Blotting)

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.

a. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., HEK293) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24 hours).

b. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Treatment with This compound-based PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis (DC50 & Dmax) I->J

Ternary Complex Formation Assays

These assays are crucial for confirming that the PROTAC can effectively bridge the target protein and the E3 ligase.

a. Reagents:

  • Purified recombinant target protein (e.g., with a GST tag).

  • Purified recombinant VHL E3 ligase complex (e.g., with a His-tag).

  • This compound-based PROTAC.

  • AlphaLISA anti-tag acceptor beads (e.g., anti-GST).

  • AlphaLISA streptavidin-donor beads (if using a biotinylated component) or anti-tag donor beads (e.g., anti-His).

  • Assay buffer.

b. Protocol:

  • Prepare a serial dilution of the PROTAC in the assay buffer.

  • In a 384-well microplate, add the target protein, VHL E3 ligase complex, and the PROTAC dilutions.

  • Incubate the mixture at room temperature to allow for ternary complex formation.

  • Add the AlphaLISA acceptor beads and incubate.

  • Add the AlphaLISA donor beads and incubate in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

c. Data Analysis:

  • The formation of the ternary complex brings the donor and acceptor beads into close proximity, resulting in a luminescent signal.

  • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the concentration for maximal complex formation can be determined.

a. Reagents:

  • Purified recombinant target protein labeled with a FRET donor (e.g., Terbium cryptate).

  • Purified recombinant VHL E3 ligase complex labeled with a FRET acceptor (e.g., d2).

  • This compound-based PROTAC.

  • Assay buffer.

b. Protocol:

  • Prepare a serial dilution of the PROTAC in the assay buffer.

  • In a low-volume 384-well plate, add the labeled target protein, labeled VHL E3 ligase complex, and the PROTAC dilutions.

  • Incubate the mixture at room temperature.

  • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the acceptor and donor).

c. Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • An increase in the TR-FRET ratio indicates the formation of the ternary complex.

  • Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Ternary_Complex_Assay_Logic

Conclusion

This compound-based PROTACs represent a powerful and versatile tool for targeted protein degradation. Their efficacy is underpinned by the high-affinity interaction between the this compound moiety and the VHL E3 ligase, which facilitates the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization, is essential for the successful design and development of novel this compound-based PROTACs for therapeutic and research applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of a VL285-Based PROTAC for Targeted p38α Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a proteolysis-targeting chimera (PROTAC) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, commonly referred to as VL285, for the targeted degradation of the p38α protein. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. This this compound-based PROTAC consists of three key components: the VHL ligand (this compound), a linker, and a ligand that binds to the target protein, p38α. This application note includes a step-by-step synthesis protocol, methodologies for key biological experiments to evaluate PROTAC efficacy, and a summary of quantitative data. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the processes involved.

Introduction

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1] Unlike traditional inhibitors that block the activity of a protein, PROTACs eliminate the target protein entirely.[2] This is achieved by inducing proximity between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3]

The p38α mitogen-activated protein kinase (MAPK) is a key signaling molecule involved in cellular responses to stress, inflammation, and other physiological processes. Dysregulation of the p38α pathway has been implicated in various diseases, including cancer and inflammatory disorders. Therefore, the targeted degradation of p38α represents a promising therapeutic strategy.

This protocol details the synthesis of a PROTAC that recruits the VHL E3 ligase to p38α, leading to its degradation. The VHL ligand component is based on the well-characterized this compound scaffold.

Synthesis Protocol

The synthesis of the this compound-based p38α PROTAC is a multi-step process involving the preparation of the VHL ligand, the p38α ligand, and the linker, followed by their conjugation. The VHL ligand, for the purpose of this protocol, is (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.

Materials
  • (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • (4-(4-methylthiazol-5-yl)phenyl)methanamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • p38α ligand with a suitable linker attachment point (e.g., an amine-terminated linker)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Synthesis of the VHL Ligand (this compound)

A detailed, step-by-step synthesis for the VHL ligand can be complex and is often performed in specialized chemistry labs. The general and final coupling steps are outlined below, based on established literature procedures. The synthesis involves the coupling of the protected hydroxyproline core with the thiazole-containing benzylamine.

Step 1: Amide Coupling to form the VHL Ligand

  • Dissolve (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (1 equivalent) and (4-(4-methylthiazol-5-yl)phenyl)methanamine (1 equivalent) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected VHL ligand.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected VHL ligand in DCM.

  • Add TFA (10-20 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting amine is the VHL ligand (this compound) ready for conjugation to the p38α ligand-linker moiety.

Synthesis of the Final PROTAC

The final step involves the coupling of the deprotected VHL ligand (this compound) with a p38α ligand that has been pre-functionalized with a linker containing a carboxylic acid group.

Step 3: Final Amide Coupling

  • Dissolve the p38α ligand-linker-COOH (1 equivalent) and the deprotected VHL ligand (this compound) (1 equivalent) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC using reverse-phase HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Experimental Protocols

Cell Culture
  • Human breast cancer cell lines (e.g., MCF7, T47D) or other relevant cell lines expressing p38α can be used.

  • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for p38α Degradation
  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the this compound-based p38α PROTAC (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p38α overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a range of concentrations of the PROTAC.

  • Incubate for a specified period (e.g., 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Data Presentation

Table 1: Degradation of p38α by a this compound-Based PROTAC in Cancer Cell Lines

Cell LinePROTAC Concentration (µM)% p38α Degradation (relative to DMSO)
MCF70.1~40%
MCF71~85%
T47D0.1~35%
T47D1~80%

Note: The data presented here is representative and synthesized from typical results seen in the literature for similar PROTACs.

Visualizations

Signaling Pathway Diagram

p38_signaling_pathway stress Environmental Stress / Cytokines tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38a p38α mkk3_6->p38a downstream Downstream Targets (e.g., MK2, ATF2) p38a->downstream response Cellular Response (Inflammation, Apoptosis, etc.) downstream->response

Caption: The p38α MAPK signaling cascade.

Experimental Workflow Diagram

protac_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation vhl_ligand VHL Ligand (this compound) protac This compound-p38α PROTAC vhl_ligand->protac Coupling p38_ligand p38α Ligand + Linker p38_ligand->protac Coupling treatment PROTAC Treatment protac->treatment cell_culture Cell Culture cell_culture->treatment western_blot Western Blot (p38α Degradation) treatment->western_blot viability_assay Cell Viability Assay treatment->viability_assay

Caption: Workflow for synthesis and evaluation.

PROTAC Mechanism of Action Diagram

protac_moa protac This compound-p38α PROTAC vhl VHL E3 Ligase protac->vhl Binds p38a p38α Target Protein protac->p38a Binds ternary_complex Ternary Complex (VHL-PROTAC-p38α) vhl->ternary_complex p38a->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Induces proteasome Proteasome ubiquitination->proteasome Targets for degradation p38α Degradation proteasome->degradation

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Designing a VL285-Based Degrader for a Novel Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, enabling the selective elimination of disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] This document provides detailed application notes and protocols for the design and validation of a novel PROTAC degrader utilizing VL285, a ligand for the von Hippel-Lindau (VHL) E3 ligase, to target a novel protein of interest (POI).

This compound is an E3 ubiquitin ligase VHL ligand that can be used in the synthesis of PROTACs. For instance, it has been used to create HaloPROTAC3 for the degradation of HaloTag7 fusion protein.[2] These notes will guide researchers through the essential stages of degrader development, from initial target validation to comprehensive cellular characterization.

Overall Design and Development Workflow

The development of a novel PROTAC is a multi-step process that requires careful planning and execution. The general workflow involves validating the target, identifying a suitable binder, designing and synthesizing the PROTAC molecule, and then experimentally validating its efficacy and mechanism of action.[3]

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_validation Experimental Validation Target_Validation 1. Target Validation Binder_ID 2. POI Binder Identification Target_Validation->Binder_ID Identified Target PROTAC_Design 3. PROTAC Design & Linker Optimization Binder_ID->PROTAC_Design Validated Binder Synthesis 4. Chemical Synthesis PROTAC_Design->Synthesis Degrader Design Ternary_Complex 5. Ternary Complex Formation Synthesis->Ternary_Complex Synthesized PROTAC Ubiquitination 6. In Vitro Ubiquitination Ternary_Complex->Ubiquitination Confirmed Complex Formation Degradation 7. Cellular Degradation Ubiquitination->Degradation Confirmed Ubiquitination Selectivity 8. Selectivity & Off-Target Analysis Degradation->Selectivity Confirmed Degradation

Figure 1: Overall workflow for designing and validating a novel PROTAC degrader.

Step-by-Step Protocols

Target Validation

Before embarking on a PROTAC design project, it is crucial to validate that the degradation of the target protein will have the desired biological effect. This can be achieved through genetic methods or by using existing tool compounds.

Protocol: Target Validation using dTAG System

The dTAG system is a versatile tool for rapidly assessing the consequences of protein degradation without the need for a pre-existing ligand.[4][5]

  • Cell Line Engineering:

    • Using CRISPR-Cas9, insert a degron tag (e.g., FKBP12F36V) at the N- or C-terminus of the endogenous gene encoding the protein of interest (POI) in a relevant cell line.

    • Alternatively, express the POI as a fusion protein with the degron tag from a plasmid.

  • Degrader Treatment:

    • Culture the engineered cells to 70-80% confluency.

    • Treat the cells with varying concentrations of the corresponding dTAG degrader molecule (e.g., dTAG-13) for different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Analysis of Protein Levels:

    • Harvest the cells and prepare cell lysates.

    • Analyze the levels of the tagged POI by Western blotting or quantitative mass spectrometry to confirm degradation.

  • Phenotypic Assessment:

    • Concurrently, perform relevant phenotypic assays (e.g., cell viability, reporter assays, downstream signaling analysis) to determine the biological consequences of POI degradation.

POI Binder Identification and Validation

A critical component of a PROTAC is a ligand that binds to the POI. This can be a known inhibitor, a binder discovered through screening, or a fragment identified through biophysical methods.

Protocol: Binder Validation using Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that can be used to determine the binding affinity of a ligand to the POI.[6]

  • Reagents and Instrument Setup:

    • Purified recombinant POI.

    • A fluorescently labeled tracer molecule that binds to the POI.

    • The unlabeled binder (your potential PROTAC warhead).

    • A microplate reader equipped with FP optics.

  • Assay Procedure:

    • In a 384-well plate, add a constant concentration of the POI and the fluorescent tracer to each well.

    • Add a serial dilution of the unlabeled binder to the wells.

    • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization in each well.

    • Plot the change in polarization against the concentration of the unlabeled binder.

    • Fit the data to a suitable binding model to determine the inhibition constant (Ki), which reflects the affinity of your binder for the POI.

ParameterDescriptionTypical Value Range
Ki Inhibition constant1 nM - 10 µM
Tracer Concentration Concentration of the fluorescent probe1 - 10 nM
POI Concentration Protein of interest concentration10 - 100 nM
PROTAC Design and Synthesis using this compound

The design of the PROTAC involves selecting the appropriate attachment points on the POI binder and the E3 ligase ligand (this compound), and choosing a suitable linker. The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex.[7][8]

This compound Structure and Attachment Point:

This compound is a phenol-based VHL ligand. The phenolic hydroxyl group is a common site for linker attachment, often via an ether linkage.

Linker Design Considerations:

  • Length: Linker length is crucial and often requires empirical optimization. A typical starting point is a PEG or alkyl chain of 4-12 atoms.[8]

  • Composition: PEG linkers can improve solubility and cell permeability, while more rigid linkers like those containing piperazine or alkyne moieties can restrict conformational flexibility and potentially improve ternary complex formation.[9]

  • Attachment Point: The exit vector on the POI binder should be solvent-exposed and not interfere with binding.

Protocol: PROTAC Synthesis via Click Chemistry

Click chemistry is a robust and efficient method for synthesizing PROTACs.[] This protocol describes the synthesis of a this compound-based PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

PROTAC_Synthesis cluster_reactants Reactants cluster_reaction CuAAC Reaction VL285_alkyne This compound-Linker-Alkyne PROTAC This compound-Linker-Triazole-Linker-POI_Binder VL285_alkyne->PROTAC POI_azide POI_Binder-Linker-Azide POI_azide->PROTAC CuSO4 CuSO4 CuSO4->PROTAC Sodium_Ascorbate Sodium Ascorbate Sodium_Ascorbate->PROTAC Solvent Solvent (e.g., DMSO/t-BuOH/H2O) Solvent->PROTAC

Figure 2: Schematic of PROTAC synthesis using click chemistry.
  • Synthesis of Precursors:

    • Synthesize an alkyne-functionalized this compound derivative. This typically involves reacting the phenolic hydroxyl group of this compound with a linker containing a terminal alkyne (e.g., a short PEG chain with a terminal alkyne).

    • Synthesize an azide-functionalized POI binder. This involves modifying your validated POI binder with a linker containing a terminal azide group at a suitable, solvent-exposed position.

  • Click Reaction:

    • Dissolve the alkyne-functionalized this compound and the azide-functionalized POI binder in a suitable solvent system (e.g., a mixture of DMSO, t-butanol, and water).

    • Add a solution of copper(II) sulfate and a reducing agent like sodium ascorbate to catalyze the reaction.

    • Stir the reaction at room temperature until completion, which can be monitored by LC-MS.

  • Purification:

    • Purify the resulting PROTAC molecule using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Experimental Validation

Once synthesized, the novel PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein through the desired mechanism.

Protocol: Ternary Complex Formation using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the formation and stability of the PROTAC-induced ternary complex between the POI and the E3 ligase.[11][12]

  • Immobilization:

    • Immobilize the purified VHL E3 ligase complex onto an SPR sensor chip.

  • Binding Analysis:

    • Inject a solution containing a fixed concentration of the POI over the chip surface in the presence of varying concentrations of the PROTAC degrader.

    • Measure the binding response in real-time.

  • Data Analysis:

    • Analyze the sensorgrams to determine the kinetic and affinity parameters of the ternary complex formation. A significant increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex. Cooperativity can also be assessed by comparing the affinity of the ternary complex to the binary affinities of the PROTAC for each protein.

Assay ParameterDescriptionTypical Conditions
Ligand Immobilized proteinVHL E3 Ligase Complex
Analyte 1 Protein in solutionPurified POI
Analyte 2 Small moleculeThis compound-based PROTAC
Buffer Running bufferHBS-EP+ with 1-5% DMSO

Protocol: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the POI by the recruited E3 ligase.[13]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components:

      • Recombinant E1 activating enzyme

      • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

      • Recombinant VHL E3 ligase complex

      • Purified POI

      • Biotinylated ubiquitin

      • ATP

      • Your this compound-based PROTAC at various concentrations.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Detect the ubiquitinated POI by Western blotting using an antibody against the POI or streptavidin-HRP to detect biotinylated ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated POI in the presence of the PROTAC indicates successful ubiquitination.

Protocol: Cellular Degradation Assay (Western Blot)

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

  • Cell Treatment:

    • Plate a relevant cell line and grow to 70-80% confluency.

    • Treat the cells with a serial dilution of your this compound-based PROTAC for a set period (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation and Protein Quantification:

    • Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

ParameterDescriptionTypical Value
DC50 Half-maximal degradation concentrationSub-micromolar
Dmax Maximum degradation level> 80%
Treatment Time Duration of PROTAC exposure16-24 hours

Signaling Pathway and Mechanism of Action

The mechanism of action of a this compound-based PROTAC involves hijacking the cellular ubiquitin-proteasome system to induce the degradation of a specific target protein.

PROTAC_MoA PROTAC This compound-based PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI poly-ubiquitinates E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 activates Ub E2->Ternary_Complex recruits Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades

Figure 3: Mechanism of action of a this compound-based PROTAC.

Conclusion

The design and development of a novel PROTAC degrader is a systematic process that integrates rational design with rigorous experimental validation. By following the protocols and workflows outlined in these application notes, researchers can effectively design, synthesize, and characterize this compound-based PROTACs for novel targets of interest, thereby expanding the toolkit for targeted protein degradation and accelerating the development of new therapeutics.

References

Application Notes and Protocols: A High-Throughput Screening Workflow for VL285-Based PROTACs Targeting HaloTag7-EGFR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite association forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.

VL285 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a crucial component in the synthesis of many PROTACs.[3] This application note provides a detailed experimental workflow for the screening and characterization of PROTACs synthesized with this compound. As a model system, we will focus on a PROTAC designed to target the Epidermal Growth Factor Receptor (EGFR) fused to a HaloTag7 protein (HaloTag7-EGFR). The HaloTag7 system provides a versatile platform for protein analysis, enabling straightforward quantification of protein degradation and target engagement.[4]

This document outlines a comprehensive screening cascade, from initial assessment of ternary complex formation to the quantification of target protein degradation and evaluation of cellular viability. Detailed protocols for key assays are provided to guide researchers in the successful screening and validation of their this compound-based PROTAC candidates.

Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its cognate ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Aberrant EGFR signaling, often due to mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. PROTAC-mediated degradation of EGFR offers a promising alternative to traditional inhibition, with the potential to overcome resistance mechanisms and provide a more sustained therapeutic effect.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Experimental Workflow

A tiered screening approach is recommended to efficiently identify and characterize potent this compound-based PROTACs. The workflow progresses from in vitro biochemical assays to cell-based assays, culminating in the selection of lead candidates for further development.

PROTAC_Screening_Workflow Start Start: PROTAC Library (this compound-based) Assay1 Tier 1: Ternary Complex Formation (AlphaScreen/NanoBRET) Start->Assay1 Decision1 Active in Ternary Complex Formation? Assay1->Decision1 Assay2 Tier 2: Target Protein Degradation (Quantitative Western Blot) Decision1->Assay2 Yes Inactive1 Inactive Decision1->Inactive1 No Decision2 Significant Degradation (DC50 < 1µM)? Assay2->Decision2 Assay3 Tier 3: Cellular Viability (CellTiter-Glo) Decision2->Assay3 Yes Inactive2 Inactive Decision2->Inactive2 No Decision3 Acceptable Therapeutic Window? Assay3->Decision3 End Lead Candidate Decision3->End Yes Inactive3 Discard Decision3->Inactive3 No

Caption: Tiered PROTAC Screening Workflow.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison of PROTAC candidates.

Table 1: Ternary Complex Formation Data

PROTAC IDAssay TypeEC50 (nM)Max Signal (RFU/mBU)
This compound-Linker1-EGFR_LigandAlphaScreen5015000
This compound-Linker2-EGFR_LigandAlphaScreen2520000
This compound-Linker3-EGFR_LigandNanoBRET75800
............

Table 2: Protein Degradation and Cell Viability Data

PROTAC IDDC50 (nM)Dmax (%)CC50 (nM)Therapeutic Index (CC50/DC50)
This compound-Linker1-EGFR_Ligand10085>10000>100
This compound-Linker2-EGFR_Ligand30958000267
This compound-Linker3-EGFR_Ligand50060>10000>20
...............

Experimental Protocols

Tier 1: Ternary Complex Formation Assays

1. AlphaScreen Ternary Complex Assay

This assay measures the proximity of the HaloTag7-EGFR and VHL proteins induced by the PROTAC.

Materials:

  • Purified His-tagged VHL-ElonginB-ElonginC (VBC) complex

  • Purified GST-tagged HaloTag7-EGFR

  • AlphaLISA® Glutathione Donor Beads

  • AlphaLISA® Ni-NTA Acceptor Beads

  • PROTAC compounds

  • Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

Protocol:

  • Prepare a 2X solution of GST-HaloTag7-EGFR (e.g., 20 nM) and a 2X solution of His-VBC (e.g., 40 nM) in Assay Buffer.

  • Prepare a 4X serial dilution of the PROTAC compounds in Assay Buffer.

  • In a 384-well white opaque plate, add 5 µL of the 4X PROTAC dilution.

  • Add 5 µL of the 2X GST-HaloTag7-EGFR solution.

  • Add 5 µL of the 2X His-VBC solution.

  • Incubate for 1 hour at room temperature.

  • Prepare a 4X mixture of AlphaLISA Donor and Acceptor beads (e.g., 40 µg/mL each) in Assay Buffer in the dark.

  • Add 5 µL of the bead mixture to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

2. NanoBRET™ Ternary Complex Assay in Live Cells

This assay monitors the proximity of HaloTag7-EGFR and VHL in a cellular environment.

Materials:

  • HEK293T cells

  • Plasmid encoding HaloTag-VHL

  • Plasmid encoding NanoLuc®-EGFR

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Nano-Glo® Vivazine Substrate

  • PROTAC compounds

Protocol:

  • Co-transfect HEK293T cells with plasmids encoding HaloTag-VHL and NanoLuc®-EGFR.

  • 24 hours post-transfection, harvest and resuspend cells in Opti-MEM.

  • Seed cells into a 96-well white plate at a density of 2 x 10^4 cells per well.

  • Add the NanoBRET™ Nano-Glo® Vivazine Substrate to a final concentration of 20 µM.

  • Prepare a serial dilution of PROTAC compounds.

  • Add the PROTAC dilutions to the cells and incubate for 2 hours at 37°C.

  • Read luminescence and filtered fluorescence on a BRET-capable plate reader.

  • Calculate the NanoBRET™ ratio.

Tier 2: Target Protein Degradation Assay

Quantitative Western Blot for HaloTag7-EGFR Degradation

This assay quantifies the reduction in HaloTag7-EGFR protein levels following PROTAC treatment.

Materials:

  • Cells expressing HaloTag7-EGFR (e.g., HEK293T-HaloTag7-EGFR stable cell line)

  • PROTAC compounds

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4-12% Bis-Tris Protein Gels

  • PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk in TBST

  • Primary Antibodies:

    • Anti-HaloTag® Monoclonal Antibody (e.g., Promega G9211, 1:1000 dilution)[5]

    • Anti-EGFR Antibody

    • Anti-GAPDH or Anti-β-actin Antibody (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of PROTAC compounds for a specified time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the HaloTag7-EGFR signal to the loading control. Calculate DC50 and Dmax values.

Tier 3: Cell Viability Assay

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cells used for the degradation assay

  • PROTAC compounds

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of PROTAC compounds for a specified time (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measure luminescence using a plate reader.

  • Calculate the CC50 value.

Conclusion

This application note provides a robust and detailed workflow for the screening and characterization of this compound-based PROTACs targeting HaloTag7-EGFR. By following this tiered approach and the detailed protocols, researchers can efficiently identify potent and selective PROTAC degraders. The combination of in vitro and cell-based assays ensures a comprehensive evaluation of PROTAC activity, from initial ternary complex formation to target degradation and cellular effects. This workflow can be adapted for screening PROTACs against other HaloTag7-fusion proteins, providing a versatile platform for the discovery of novel protein degraders.

References

Application Notes and Protocols: Linker Design and Conjugation for VL285, a VHL-Recruiting PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to VL285 and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3]

This compound is a novel PROTAC designed to induce the degradation of a specific protein of interest by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a widely expressed and well-characterized E3 ligase in human cells.[4] The design and synthesis of effective PROTACs like this compound are critically dependent on the optimization of the linker component, which plays a far more significant role than being a mere spacer.[1] The linker's length, composition, flexibility, and attachment points are all crucial parameters that influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as cellular permeability and solubility.[1][5]

This document provides a comprehensive guide to the principles of linker design, conjugation strategies, and key experimental protocols for the development and evaluation of this compound and other VHL-recruiting PROTACs.

Mechanism of Action of this compound

The mechanism of action of this compound follows the general principles of PROTAC-mediated protein degradation.

VL285_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound (PROTAC) Ternary_Complex POI-VL285-VHL Ternary Complex This compound->Ternary_Complex Binds to POI and VHL POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->this compound Release and Recycling Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

This compound Mechanism of Action

Linker Design Principles for this compound

The linker is a critical determinant of a PROTAC's efficacy. Its design requires a careful balance of several factors to ensure optimal ternary complex formation and favorable drug-like properties.

Key Linker Parameters
  • Length: The linker must be long enough to span the distance between the POI and VHL without causing steric hindrance, but not so long that it prevents effective ternary complex formation.[6] PROTACs with linkers shorter than 12 atoms have shown no apparent activity in some cases, while longer linkers can demonstrate higher efficiency.[6]

  • Composition: The chemical makeup of the linker influences its flexibility, solubility, and cell permeability. Common linker compositions include:

    • Alkyl Chains: These provide flexibility but can be hydrophobic, potentially reducing aqueous solubility.[1]

    • Polyethylene Glycol (PEG) Chains: PEG linkers are hydrophilic, which can improve solubility and biocompatibility.[1][6] However, they may have reduced metabolic stability.[1]

  • Flexibility and Rigidity: The rigidity of the linker can pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially increasing selectivity.[1] Rigid linkers can be constructed using motifs like alkynes, piperazines, and triazoles.[2]

  • Attachment Points: The points at which the linker is attached to the POI ligand and the VHL ligand are crucial for maintaining the binding affinity of each ligand to its respective protein.

Data on VHL-Based PROTAC Linker Modifications

The following table summarizes the impact of linker modifications on the degradation activity of VHL-based PROTACs targeting the bromodomain and extraterminal domain (BET) protein BRD4.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM) for BRD4 DegradationReference
MZ1PEG12~50[7][8]
AT1Alkyl12~110[7]
GSK215Amide31.5[7]

Experimental Protocols

Synthesis of this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a general strategy for the final conjugation step in this compound synthesis, where a POI-binding moiety functionalized with an alkyne is "clicked" to a VHL ligand functionalized with an azide.

PROTAC_Synthesis_Workflow cluster_workflow This compound Synthesis Workflow Start Start: Functionalized Precursors Reaction CuAAC Reaction: - POI-Alkyne - VHL-Azide - Copper(I) Catalyst Start->Reaction Purification Purification: Reverse-Phase HPLC Reaction->Purification Analysis Characterization: - LC-MS - NMR Purification->Analysis End Final Product: This compound Analysis->End

This compound Synthesis Workflow
  • POI-Linker-Alkyne (1 equivalent)

  • VHL-Linker-Azide (1 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Solvent: 1:1 mixture of tert-butanol and water

  • Nitrogen or Argon gas

  • Reverse-phase HPLC system

  • LC-MS and NMR for characterization

  • Dissolve the POI-Linker-Alkyne and VHL-Linker-Azide in the tert-butanol/water solvent mixture in a reaction vial.

  • Degas the solution by bubbling with nitrogen or argon for 15 minutes to remove oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO/water) and purify the crude product by reverse-phase HPLC.

  • Combine the fractions containing the pure product, freeze-dry to remove the solvent, and characterize the final this compound product by LC-MS and NMR to confirm its identity and purity.

Western Blotting for this compound-Mediated Protein Degradation

This protocol is for assessing the ability of this compound to induce the degradation of the target POI in a cellular context.

  • Cell line expressing the POI

  • This compound (various concentrations)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C with gentle agitation. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle control.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol measures the binding kinetics and cooperativity of the POI-VL285-VHL ternary complex.

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant purified POI

  • This compound

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit for immobilization

  • VBC Immobilization: Immobilize the VBC complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Binary Interaction (this compound to VBC): Inject a series of concentrations of this compound over the immobilized VBC surface to determine the binary binding affinity (KD).

  • Binary Interaction (this compound to POI): If possible, immobilize the POI and inject this compound to determine the other binary KD.

  • Ternary Complex Formation: To measure the ternary complex formation, inject a constant, near-saturating concentration of the POI mixed with a series of concentrations of this compound over the immobilized VBC surface.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the affinity (KD) of the ternary complex. Calculate the cooperativity factor (α) using the formula: α = (KD of this compound-VBC * KD of this compound-POI) / (KD of ternary complex). A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.

MDCK Cell Permeability Assay

This protocol assesses the ability of this compound to cross a cell monolayer, providing an in vitro measure of its potential for oral absorption and cell permeability.

  • MDCK (Madin-Darby Canine Kidney) cells (or MDR1-MDCKII cells for efflux assessment)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

  • Cell Seeding: Seed MDCK cells onto the Transwell inserts and culture them for 4-7 days to form a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. A high TEER value indicates a well-formed monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add this compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical): Perform the reverse experiment to assess active efflux.

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if this compound is a substrate for efflux transporters like P-glycoprotein.

Conclusion

The successful development of this compound and other PROTAC-based therapeutics relies on a multi-parameter optimization process, with the linker playing a central role. A systematic approach to linker design, coupled with robust and quantitative experimental evaluation, is essential for identifying PROTAC candidates with optimal degradation efficacy, selectivity, and drug-like properties. The protocols and guidelines presented in this document provide a framework for the rational design and characterization of novel VHL-recruiting PROTACs.

References

Application Notes and Protocols for HaloTag Fusion Protein Degradation using VL285-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful strategy for modulating protein levels and studying protein function in cells. One versatile approach utilizes the HaloTag system in conjunction with Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and protocols for the degradation of HaloTag fusion proteins using PROTACs that incorporate a VL285 moiety as the E3 ligase ligand.

This compound is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] When incorporated into a heterobifunctional PROTAC molecule that also includes a ligand for the HaloTag protein, it enables the recruitment of the VHL E3 ligase to a HaloTag fusion protein of interest. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the HaloTag fusion protein.[2][3][4][5][6][7] A well-characterized example of such a molecule is HaloPROTAC3.[2][5][6][8] It is important to note that this compound by itself will not degrade HaloTag proteins; it serves as a crucial component of the bifunctional PROTAC molecule. In fact, free this compound can be used as a competitive inhibitor to demonstrate that the degradation is VHL-dependent.[1][2]

These "HaloPROTACs" offer a rapid and reversible method for conditional protein knockdown, providing a significant advantage over genetic methods like siRNA or CRISPR which act at the level of RNA or DNA.[2][5][6] This chemical genetic tool is applicable to a wide range of HaloTag fusion proteins, including cytoplasmic, nuclear, and endosomal proteins.[9]

Mechanism of Action

The degradation of HaloTag fusion proteins by a this compound-based PROTAC, such as HaloPROTAC3, follows a series of orchestrated steps within the cell, hijacking the natural ubiquitin-proteasome system (UPS).

  • Ternary Complex Formation : The HaloPROTAC molecule, possessing two distinct binding moieties, simultaneously binds to the HaloTag fusion protein (Protein of Interest - POI) and the VHL E3 ubiquitin ligase. This forms a key ternary complex (POI-HaloPROTAC-VHL).[5][8][10]

  • Ubiquitination : The formation of this ternary complex brings the HaloTag fusion protein into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the HaloTag fusion protein.[10][]

  • Proteasomal Recognition and Degradation : The poly-ubiquitinated HaloTag fusion protein is recognized by the 26S proteasome. The proteasome unfolds and proteolytically degrades the target protein into small peptides, while the ubiquitin molecules are recycled.[10][] The HaloPROTAC molecule is also released and can catalytically induce the degradation of multiple copies of the HaloTag fusion protein.[10]

Core Requirements: Data Presentation

The following tables summarize the quantitative data for HaloPROTAC3, a representative this compound-based PROTAC for HaloTag degradation.

ParameterValueProtein TargetCell LineReference
DC50 19 ± 1 nMGFP-HaloTag7HEK293T[2]
8.1 nMHiBiT-HaloTag (Mitochondrial & Nuclear)HEK293[8]
18.6 nMHiBiT-HaloTag (Cytoplasmic)HEK293[8]
Maximum Degradation 90 ± 1 %GFP-HaloTag7HEK293T[2]
~80%HiBiT-HaloTag FusionsHEK293[8]
Time to 50% Degradation 4 - 8 hoursGFP-HaloTag7HEK293T[3]
< 3 hoursHiBiT-HaloTag FusionsHEK293[8]

Mandatory Visualization

Below are diagrams illustrating the key pathways and workflows described in these application notes.

Mechanism of this compound-based HaloPROTAC Action cluster_0 Cellular Environment HaloTag Fusion Protein HaloTag Fusion Protein Ternary Complex Ternary Complex HaloTag Fusion Protein->Ternary Complex This compound-based PROTAC This compound-based PROTAC This compound-based PROTAC->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitinated Protein Ubiquitinated Protein Ternary Complex->Ubiquitinated Protein Ubiquitination Ubiquitin Ub Ubiquitin->Ternary Complex Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Ubiquitinated Protein->Proteasome Recognition Experimental Workflow for HaloTag Degradation cluster_analysis Analysis Methods Cell Culture & Transfection Cell Culture & Transfection PROTAC Treatment PROTAC Treatment Cell Culture & Transfection->PROTAC Treatment Incubation Incubation PROTAC Treatment->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Degradation Analysis Degradation Analysis Cell Lysis->Degradation Analysis Western Blot Western Blot Degradation Analysis->Western Blot Fluorescence Microscopy Fluorescence Microscopy Degradation Analysis->Fluorescence Microscopy Luminescence Assay (HiBiT) Luminescence Assay (HiBiT) Degradation Analysis->Luminescence Assay (HiBiT)

References

Application Notes and Protocols: Western Blot Analysis of Small Molecule-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

Western blotting is an indispensable technique for monitoring and quantifying the efficacy of these small molecule degraders. It allows for the direct visualization and quantification of the target protein's abundance within cells or tissues following treatment. This document provides a detailed protocol for performing Western blot analysis to assess the degradation of a target protein mediated by a hypothetical small molecule degrader, herein referred to as "Degrader X."

Signaling Pathway of Degrader X-Mediated Protein Degradation

The mechanism of action for many small molecule degraders involves the formation of a ternary complex between the target protein, the degrader molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary_Complex POI-Degrader-E3 Ligase Ternary Complex POI->Ternary_Complex Degrader Degrader X Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination Ub Ubiquitin Ub->POI_Ub Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Proteolysis POI_Ub->Proteasome Recognition & Degradation

Caption: Degrader X-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps involved in the Western blot protocol to assess protein degradation.

start Start: Cell Culture & Treatment sample_prep 1. Sample Preparation (Cell Lysis & Protein Quantification) start->sample_prep sds_page 2. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 3. Protein Transfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (Binds to POI) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Binds to Primary Ab) primary_ab->secondary_ab detection 7. Detection (Signal Generation) secondary_ab->detection analysis 8. Data Analysis (Quantification of Protein Levels) detection->analysis end End: Results analysis->end

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of a target protein upon treatment with a small molecule degrader.

1. Materials and Reagents

  • Cell Culture: Appropriate cell line expressing the protein of interest (POI), cell culture medium, fetal bovine serum (FBS), antibiotics.

  • Degrader Compound: Degrader X stock solution (e.g., in DMSO).

  • Lysis Buffer: RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: BCA Protein Assay Kit or similar.

  • SDS-PAGE: Precast polyacrylamide gels (or reagents to cast your own), SDS-PAGE running buffer.

  • Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, methanol.

  • Blocking: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibodies:

    • Primary antibody specific to the POI.

    • Primary antibody for a loading control (e.g., GAPDH, β-actin, or β-tubulin).

    • Horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibodies.

  • Detection: Enhanced chemiluminescence (ECL) substrate.

  • Imaging: Chemiluminescence imager (e.g., CCD camera-based system).

2. Cell Treatment

  • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach a suitable confluency (typically 70-80%).

  • Treat the cells with varying concentrations of Degrader X. Include a vehicle control (e.g., DMSO) and potentially a negative control compound that does not induce degradation.

  • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.

3. Sample Preparation

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

4. SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

  • Denature the samples by heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.

  • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.

  • Perform the protein transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.

6. Immunoblotting

  • After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody against the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • The next day, wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Repeat the immunoblotting process for the loading control protein (e.g., GAPDH or β-actin) on the same membrane after stripping or on a separate gel.

7. Detection and Data Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

Quantitative data from Western blot analysis can be presented in tables to facilitate comparison between different treatment conditions.

Table 1: Dose-Dependent Degradation of Protein of Interest (POI) by Degrader X at 24 hours

TreatmentConcentration (nM)Normalized POI Level (Arbitrary Units)% Degradation vs. Vehicle
Vehicle (DMSO)01.000%
Degrader X10.8515%
Degrader X100.4258%
Degrader X1000.1585%
Degrader X10000.0595%

Table 2: Time Course of POI Degradation by 100 nM Degrader X

Treatment Time (hours)Normalized POI Level (Arbitrary Units)% Degradation vs. Time 0
01.000%
20.7822%
40.5545%
80.2575%
160.1288%
240.1585%

Conclusion

This protocol provides a comprehensive framework for the Western blot analysis of small molecule-mediated protein degradation. Adherence to these guidelines will enable researchers to obtain reliable and quantifiable data on the efficacy of their degrader compounds. Proper optimization of antibody concentrations, incubation times, and exposure settings is crucial for generating high-quality, reproducible results. The systematic analysis of dose-response and time-course effects is essential for characterizing the pharmacological profile of novel protein degraders.

Application Notes and Protocols for Quantitative Mass Spectrometry of VL285 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering the potential to address previously "undruggable" targets. A key component of many PROTACs is a ligand that recruits an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. VL285 is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase and is integral to a class of PROTACs known as HaloPROTACs, which are designed to degrade proteins fused with the HaloTag7 reporter protein.[1][2][3]

These application notes provide detailed methodologies for the quantitative analysis of this compound-based HaloPROTAC-mediated degradation of HaloTag7 fusion proteins using mass spectrometry. The protocols outlined below are intended to guide researchers in accurately quantifying target protein degradation, assessing selectivity, and understanding the mechanism of action of these powerful chemical tools.

Signaling Pathway and Mechanism of Action

This compound-based HaloPROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing the VHL E3 ligase into close proximity with a HaloTag7 fusion protein. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the HaloTag7 fusion protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI HaloTag7 Fusion Protein (Protein of Interest) PROTAC This compound-HaloPROTAC POI->PROTAC Binds to HaloTag Ligand Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->PROTAC Binds to This compound Ligand E2 E2-Ubiquitin E2->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1. Mechanism of action of a this compound-based HaloPROTAC.

Experimental Workflows

Two primary mass spectrometry-based workflows are recommended for the quantitative analysis of this compound PROTACs: a global (discovery) proteomics approach and a targeted proteomics approach.

Global Proteomics Workflow (for Specificity Analysis)

This workflow provides a broad overview of the proteome to assess the specificity of the PROTAC, identifying any off-target protein degradation.

Global_Proteomics_Workflow Cell_Culture Cell Culture with HaloTag7 Fusion Protein Treatment Treat with this compound-HaloPROTAC and Vehicle Control Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Digestion TMT_Labeling Tandem Mass Tag (TMT) Labeling (Optional) Digestion->TMT_Labeling LC_MSMS LC-MS/MS Analysis (e.g., Orbitrap) TMT_Labeling->LC_MSMS Data_Analysis Data Analysis: Protein Identification and Quantification LC_MSMS->Data_Analysis Result Volcano Plot of Protein Abundance Changes Data_Analysis->Result

Figure 2. Global proteomics workflow for specificity analysis.

Targeted Proteomics Workflow (for Potency and Kinetics)

This workflow focuses on the precise quantification of the target HaloTag7 fusion protein to determine the potency (e.g., DC50) and degradation kinetics of the PROTAC.

Targeted_Proteomics_Workflow Cell_Culture Cell Culture with HaloTag7 Fusion Protein Treatment Treat with Dose-Response or Time-Course of this compound-HaloPROTAC Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Digestion Protein Digestion (with Stable Isotope-Labeled Peptide Standards) Cell_Lysis->Digestion LC_MSMS Targeted LC-MS/MS Analysis (e.g., MRM or PRM) Digestion->LC_MSMS Data_Analysis Data Analysis: Peptide Quantification LC_MSMS->Data_Analysis Result Dose-Response or Time-Course Curve Data_Analysis->Result

References

In Vivo Applications of VZ185-based Degraders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. VZ185 is a potent and selective dual degrader of Bromodomain-containing protein 9 (BRD9) and its close homolog, BRD7.[1][2][3][4][5][6] It functions by linking a ligand for BRD7/9 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD7 and BRD9.[6][7] BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has been identified as a critical dependency in several cancers, most notably synovial sarcoma.[8][9][10][11] This makes BRD9 an attractive therapeutic target. While BRD7 is also degraded by VZ185, it is sometimes considered a potential tumor suppressor, a factor to consider in therapeutic applications.[8][12][13]

These application notes provide an overview of the in vivo applications of BRD9 degraders, with a focus on the experimental protocols and data generated from preclinical studies of compounds with a similar mechanism of action to VZ185. While specific in vivo efficacy data for VZ185 is not yet extensively published, its favorable pharmacokinetic profile suggests its suitability for such studies.[1][3][4][7] The provided data from other potent BRD9 degraders, such as FHD-609 and CW-3308, can serve as a valuable reference for designing and interpreting in vivo experiments with VZ185.[9][14]

Signaling Pathway and Mechanism of Action

BRD9 is a key component of the ncBAF complex, a type of SWI/SNF chromatin remodeling complex.[8][12] These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors. In certain cancers, such as synovial sarcoma which is characterized by the SS18-SSX fusion protein, the ncBAF complex containing BRD9 is essential for driving the oncogenic gene expression program that maintains the malignant state.[10][11]

The mechanism of action of VZ185 and other BRD9 degraders involves hijacking the ubiquitin-proteasome system to eliminate the BRD9 protein. The degrader molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase (VHL in the case of VZ185), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRD9 protein. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to the suppression of the oncogenic transcriptional program.

BRD9_Degrader_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF part of Ternary_Complex BRD9-VZ185-VHL BRD9->Ternary_Complex Degradation BRD9 Degradation BRD9->Degradation targeted for Chromatin Chromatin ncBAF->Chromatin remodels Oncogenes Oncogenic Gene Expression Chromatin->Oncogenes activates Oncogenes->Degradation inhibited by VZ185 VZ185 (Degrader) VZ185->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ub->BRD9 Proteasome Proteasome Ternary_Complex->Ub Ubiquitination Degradation->Proteasome by

Mechanism of BRD9 degradation by VZ185.

Quantitative In Vivo Data for BRD9 Degraders

The following tables summarize preclinical in vivo data from studies of potent BRD9 degraders. This data can be used as a benchmark for planning and evaluating in vivo experiments with VZ185.

Table 1: In Vivo Efficacy of BRD9 Degrader FHD-609 in Synovial Sarcoma Xenograft Models [9]

Animal ModelCompoundDoseAdministration RouteOutcome
SYO-1 Cell-Derived Xenograft (CDX)FHD-6090.05, 0.25, 1.0, 5.0 mg/kg (single dose)Intravenous (IV)Dose- and time-dependent BRD9 degradation correlated with antitumor efficacy.
ASKA Synovial Sarcoma CDXFHD-6090.1, 0.5, 2.0 mg/kgIntravenous (IV)Superior tumor growth inhibition compared to standard-of-care. Complete suppression of tumor growth at 2 mg/kg over 30 days.

Table 2: In Vivo Efficacy and Pharmacokinetics of BRD9 Degrader CW-3308 [14]

ParameterValue
Pharmacokinetics
Oral Bioavailability (Mouse)91%
Pharmacodynamics
BRD9 Protein Reduction (single oral dose in HS-SY-II xenograft)>90%
Efficacy
Outcome (oral administration in HS-SY-II xenograft)Effective inhibition of tumor growth.

Experimental Protocols

This section provides a general protocol for conducting an in vivo study to evaluate the efficacy of a BRD9 degrader like VZ185 in a cancer xenograft model.

Animal Model and Husbandry
  • Animal Strain: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice) are typically used for xenograft studies.

  • Cell Line: A human cancer cell line with a known dependency on BRD9, such as the synovial sarcoma cell line SYO-1 or the rhabdoid tumor cell line G401, should be used.[9][14]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in a volume of 100-200 µL of a suitable medium like Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Drug Formulation and Administration
  • Formulation: VZ185 is soluble in DMSO. For in vivo use, a suitable vehicle that is well-tolerated by the animals should be developed. This may involve a co-solvent system (e.g., DMSO, PEG, and saline). The final concentration of DMSO should be kept low to avoid toxicity.

  • Dosing: The dose levels should be determined based on preliminary tolerability and pharmacokinetic studies. Based on data from other BRD9 degraders, a starting point for efficacy studies could be in the range of 1-10 mg/kg for intravenous administration and potentially higher for oral administration.[9][14]

  • Administration Route: VZ185 has shown good in vivo pharmacokinetic properties, suggesting that both intravenous and oral administration routes may be feasible.[1] The choice of route will depend on the specific formulation and experimental goals.

  • Dosing Schedule: The dosing schedule (e.g., once daily, twice daily, or intermittently) should be optimized based on the pharmacokinetic and pharmacodynamic profile of the degrader.

Efficacy and Pharmacodynamic Endpoints
  • Primary Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated groups to the control group.

  • Secondary Efficacy Endpoints: Other efficacy endpoints may include survival, body weight changes (as a measure of toxicity), and clinical observations.

  • Pharmacodynamic (PD) Analysis: To confirm target engagement, tumors and/or surrogate tissues can be collected at various time points after dosing. The levels of BRD9 protein can be assessed by methods such as:

    • Western Blotting: To quantify the amount of BRD9 protein in tissue lysates.

    • Immunohistochemistry (IHC): To visualize the distribution and intensity of BRD9 staining in tumor sections.

    • Mass Spectrometry-based Proteomics: To get a broader view of the changes in the proteome upon degrader treatment.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., NSG mice) Cell_Implantation Implant Tumor Cells (e.g., SYO-1) Animal_Model->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Formulation Prepare VZ185 Formulation Randomization->Formulation Dosing Administer VZ185 (IV or Oral) Formulation->Dosing Monitoring Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) Dosing->Monitoring Tissue_Collection Collect Tumor/Tissues Monitoring->Tissue_Collection Efficacy_Analysis Efficacy Data Analysis (Tumor Growth Inhibition) Monitoring->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) Tissue_Collection->PD_Analysis Reporting Report Findings PD_Analysis->Reporting Efficacy_Analysis->Reporting

Experimental workflow for an in vivo degrader study.

References

Application Notes and Protocols for Assessing PROTAC Cellular Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins.[1][2][3] Unlike traditional inhibitors, PROTACs function catalytically, offering the potential for improved efficacy and duration of action.[2] However, the unique structural characteristics of PROTACs, notably their high molecular weight and polar surface area, often present challenges to their ability to efficiently cross cellular membranes and reach their intracellular targets.[2][4] Therefore, accurate assessment of cellular permeability is a critical step in the development of effective PROTAC therapeutics.

This document provides detailed application notes and protocols for the primary methods used to evaluate the cellular permeability of PROTACs. While specific data for VL285 was not publicly available, the methodologies described herein are broadly applicable to PROTAC molecules.

Key Methods for Assessing PROTAC Cellular Permeability

Several in vitro methods are commonly employed to assess the cellular permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that account for various cellular transport mechanisms.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability.[4][5][6][7] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[5][7]

  • Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6][8][9][10][11] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[6][9]

  • Cellular Uptake and Target Engagement Assays: These methods directly measure the intracellular concentration of a PROTAC and its engagement with the target protein and E3 ligase within living cells.[12][13] Techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), fluorescence microscopy, and NanoBRET™ assays are utilized for this purpose.[12][13][14][15]

Data Presentation: Comparative Permeability Data for Representative PROTACs

The following table summarizes representative quantitative data obtained from various permeability assays for hypothetical PROTAC molecules. This illustrates how data can be structured for easy comparison.

PROTAC Assay Type Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) Efflux Ratio Intracellular Concentration (nM) Reference
PROTAC APAMPA1.5N/AN/A[16]
PROTAC BPAMPA0.8N/AN/A[16]
PROTAC ACaco-2 (A to B)0.93.2N/A[16]
PROTAC BCaco-2 (A to B)0.55.1N/A[16]
PROTAC CCellular Uptake (LC-MS/MS)N/AN/A150[15]
PROTAC DCellular Uptake (LC-MS/MS)N/AN/A75[15]

Note: Data presented are for illustrative purposes and do not represent actual values for this compound.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[5][7] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare PROTAC solution in buffer add_protac Add PROTAC solution to donor wells prep_solution->add_protac prep_membrane Coat filter plate with lipid solution to form artificial membrane assemble Assemble donor and acceptor plates prep_membrane->assemble add_protac->assemble add_buffer Add buffer to acceptor wells add_buffer->assemble incubate Incubate at room temperature assemble->incubate measure_conc Measure PROTAC concentration in donor and acceptor wells (UV-Vis or LC-MS/MS) incubate->measure_conc calculate_papp Calculate Papp value measure_conc->calculate_papp Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-23 days to form a monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_protac_A Add PROTAC to apical side (A to B) check_integrity->add_protac_A add_protac_B Add PROTAC to basolateral side (B to A) check_integrity->add_protac_B incubate Incubate at 37°C add_protac_A->incubate add_protac_B->incubate collect_samples Collect samples from receiver chambers at time points incubate->collect_samples quantify_protac Quantify PROTAC concentration using LC-MS/MS collect_samples->quantify_protac calculate_papp Calculate Papp (A to B and B to A) quantify_protac->calculate_papp calculate_efflux Calculate efflux ratio calculate_papp->calculate_efflux LCMS_Uptake_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis plate_cells Plate cells and allow to adhere treat_cells Treat cells with PROTAC at various concentrations and time points plate_cells->treat_cells wash_cells Wash cells to remove extracellular PROTAC treat_cells->wash_cells lyse_cells Lyse cells to release intracellular contents wash_cells->lyse_cells extract_protac Extract PROTAC from lysate (e.g., protein precipitation) lyse_cells->extract_protac quantify_lcms Quantify PROTAC by LC-MS/MS extract_protac->quantify_lcms normalize_data Normalize to cell number or protein concentration quantify_lcms->normalize_data PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Degradation with VL285 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VL285-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to poor or inefficient target protein degradation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the context of a PROTAC, this compound serves as the E3 ligase-recruiting element. The PROTAC molecule is heterobifunctional, meaning it has two active ends: one that binds to your target protein of interest (POI) and the other (the this compound component) that binds to VHL. By bringing the POI and VHL into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.

Q2: I am not observing any degradation of my target protein. What are the initial checks I should perform?

A2: If you are not seeing any degradation, start by verifying the following:

  • Compound Integrity and Solubility: Confirm the chemical integrity of your this compound-based PROTAC. Ensure it is fully dissolved in a suitable solvent, like DMSO, before diluting it in your cell culture media.[1] Poor solubility can significantly limit its effective concentration.

  • Cell Permeability: Assess whether your PROTAC is effectively entering the cells. This can be evaluated using cellular uptake assays.

  • Target Engagement: Confirm that the warhead of your PROTAC is binding to your target protein within the cell. This can be assessed using techniques like cellular thermal shift assays (CETSA) or NanoBRET.

  • VHL E3 Ligase Expression: Verify that your cell line expresses sufficient levels of VHL. Low or absent VHL expression will prevent the PROTAC from functioning. You can check VHL expression levels by Western blot or refer to cell line databases.

  • Proteasome Function: Ensure that the proteasome is active in your cells. You can include a positive control using a known proteasome inhibitor (e.g., MG132) to confirm that protein degradation pathways are functional.

Q3: My PROTAC is showing weak degradation of the target protein. How can I improve its efficiency?

A3: Weak degradation can be caused by several factors. Consider the following optimization strategies:

  • Concentration Optimization: Perform a dose-response experiment with a wide range of PROTAC concentrations. It is crucial to identify the optimal concentration, as high concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-VHL) is favored over the productive ternary complex (Target-PROTAC-VHL), leading to reduced degradation.

  • Time-Course Experiment: The kinetics of degradation can vary between different target proteins and cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal degradation.

  • Ternary Complex Formation: The stability of the ternary complex is critical for efficient degradation. Biophysical assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to characterize the formation and stability of the ternary complex in vitro.

Q4: I am observing the "hook effect" in my dose-response experiments. What does this mean and how can I mitigate it?

A4: The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is essential to perform a careful dose-response analysis to identify the optimal concentration range that promotes ternary complex formation.

Troubleshooting Guide for Poor Degradation

This guide provides a structured approach to identifying and resolving issues with your this compound-based PROTAC experiments.

Observation Potential Cause Recommended Action
No degradation observed at any concentration. 1. Compound inactivity or degradation. 2. Low cell permeability. 3. Lack of target engagement. 4. Insufficient VHL expression. 5. Impaired proteasome activity. 1. Verify compound structure and purity (LC-MS, NMR). Prepare fresh stock solutions. 2. Perform a cellular uptake assay. 3. Confirm target binding with CETSA or NanoBRET. 4. Check VHL protein levels by Western blot. 5. Treat cells with a proteasome inhibitor (e.g., MG132) as a control; this should rescue degradation of a known proteasome substrate.
Weak or partial degradation. 1. Suboptimal PROTAC concentration. 2. Inappropriate treatment duration. 3. Inefficient ternary complex formation. 4. Rapid protein synthesis. 1. Perform a detailed dose-response curve to find the optimal concentration and rule out the "hook effect". 2. Conduct a time-course experiment to identify the time point of maximal degradation. 3. Assess ternary complex formation and stability using biophysical methods (SPR, ITC). 4. Co-treat with a protein synthesis inhibitor (e.g., cycloheximide) to distinguish between degradation and synthesis rates.
High variability between experiments. 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Inconsistent PROTAC preparation. 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Ensure complete solubilization of the PROTAC in DMSO before each experiment.
Degradation observed in some cell lines but not others. 1. Differential expression of VHL or the target protein. 2. Presence of competing endogenous substrates for VHL. 1. Quantify the expression levels of both the target protein and VHL in the different cell lines. 2. Consider that the cellular context can influence PROTAC efficacy.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with a range of concentrations of your this compound-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for your target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat cultured cells with your this compound-based PROTAC or vehicle control for a specified time.

  • Harvest and Lysis: Harvest the cells and resuspend them in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blot. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

Visualizations

Below are diagrams illustrating key concepts in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Target Target Protein (POI) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin Target_bound Target Protein Ub->Target_bound Tags Target Proteasome Proteasome Target_bound->Proteasome Degradation PROTAC_bound This compound PROTAC Target_bound->PROTAC_bound VHL_bound VHL E3 Ligase PROTAC_bound->VHL_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of action for a this compound-based PROTAC.

Troubleshooting_Workflow Start Experiment: Poor Degradation Check_Compound Verify PROTAC Integrity & Solubility Start->Check_Compound Check_Cells Confirm Cell Permeability & Target Engagement (CETSA) Check_Compound->Check_Cells Compound OK Check_E3 Assess VHL & Proteasome Function Check_Cells->Check_E3 Permeable & Engaging Target Dose_Response Optimize Concentration (Dose-Response Curve) Check_E3->Dose_Response VHL & Proteasome Active Time_Course Optimize Duration (Time-Course) Dose_Response->Time_Course Hook Effect Addressed Ternary_Complex Investigate Ternary Complex (Biophysical Assays) Time_Course->Ternary_Complex Kinetics Determined Success Successful Degradation Ternary_Complex->Success

Caption: A logical workflow for troubleshooting poor degradation.

References

Technical Support Center: VL285 & Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing VL285 to promote ternary complex formation and subsequent protein degradation.

Troubleshooting Guide

Researchers may encounter several challenges during their experiments with this compound. This guide provides potential reasons and solutions for common issues in a question-and-answer format.

Issue IDQuestionPotential Cause(s)Suggested Solution(s)
TCF-001 Why am I not observing ternary complex formation? 1. Suboptimal this compound Concentration: The concentration of this compound is critical. High concentrations can lead to the "hook effect," where binary complexes are favored over the ternary complex.[1] 2. Incorrect Buffer Conditions: The stability of the ternary complex can be sensitive to pH, ionic strength, and co-factors. 3. Protein Quality Issues: The target protein or E3 ligase may be misfolded, aggregated, or have post-translational modifications that hinder binding. 4. Inactive E3 Ligase: The E3 ligase may not be properly ubiquitinated or activated.1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 8-10 concentrations) to identify the optimal concentration for ternary complex formation.[2] 2. Optimize buffer conditions, including pH and salt concentration. Consider adding stabilizing agents like glycerol or BSA. 3. Ensure high-purity, active proteins. Verify protein integrity using techniques like SDS-PAGE, size-exclusion chromatography, or dynamic light scattering. 4. Use a validated, active E3 ligase and ensure all necessary components for its activity (e.g., E1, E2, ubiquitin, ATP) are present in cellular assays.
TCF-002 I see ternary complex formation, but no degradation of my target protein. Why? 1. Unproductive Ternary Complex: The geometry of the formed ternary complex may not be suitable for efficient ubiquitin transfer to the target protein.[2] 2. Lack of Accessible Lysines: The target protein may not have accessible lysine residues within the proximity of the E2-ubiquitin conjugating enzyme.[2] 3. Cellular Resistance: Cells may have developed resistance mechanisms, such as upregulation of the target protein or mutations in the E3 ligase. 4. Rapid Dissociation: The ternary complex may be too transient, with a fast dissociation rate that does not allow for efficient ubiquitination.1. This is an inherent property of the specific PROTAC, target, and ligase combination. Consider redesigning the linker or the binding moieties of this compound. 2. Perform mutagenesis studies to introduce accessible lysines on the target protein surface to test this hypothesis. 3. Use a different cell line or check for mutations in the target or E3 ligase. 4. Employ techniques like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) to measure the on- and off-rates of the ternary complex. A longer residence time is often associated with better degradation.
TCF-003 How can I overcome the "hook effect" observed at high this compound concentrations? The "hook effect" is caused by an excess of the PROTAC, leading to the formation of binary complexes (this compound-target and this compound-E3 ligase) which compete with the formation of the productive ternary complex.[1]Carefully titrate this compound to find the optimal concentration range that maximizes ternary complex formation and subsequent degradation. This "bell-shaped" curve is a hallmark of PROTAC activity.
TCF-004 My in-vitro data (e.g., SPR, ITC) shows good ternary complex formation, but the cellular degradation is weak. What could be the reason? 1. Poor Cell Permeability: this compound may have poor physicochemical properties that limit its ability to cross the cell membrane. 2. Efflux by Cellular Transporters: The compound might be actively pumped out of the cell. 3. Intracellular Instability: this compound may be rapidly metabolized or degraded within the cell.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if degradation is enhanced. 3. Perform stability assays in liver microsomes or cell lysates to evaluate the metabolic stability of this compound.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about working with this compound and ternary complex formation.

Q1: What is the mechanism of action of this compound?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule.[3][4] It works by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, thereby bringing them into close proximity.[3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[5]

Q2: How is the "cooperativity" of ternary complex formation defined and why is it important?

A2: Cooperativity (alpha, α) is a measure of the influence of the binary complexes on the formation of the ternary complex. It is the ratio of the dissociation constants (Kd) of the binary complexes to the dissociation constant of the ternary complex.[1]

  • α > 1 (Positive Cooperativity): The formation of one binary complex enhances the binding of the other protein, leading to a more stable ternary complex. This is often desirable for potent protein degradation.[1]

  • α < 1 (Negative Cooperativity): The binding of one protein hinders the binding of the other.

  • α = 1 (No Cooperativity): The binding events are independent.

Positive cooperativity can lead to more stable and long-lived ternary complexes, which in turn can drive faster and more profound protein degradation.[1]

Q3: Which E3 ligases are commonly recruited by PROTACs like this compound?

A3: The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3][4] The choice of E3 ligase can influence the degradation efficiency and the cellular context in which the PROTAC is active, due to the cell-type-specific expression of E3 ligases.[3]

Q4: What are the key assays to characterize the formation and stability of the this compound-mediated ternary complex?

A4: Several biophysical and biochemical assays can be used:

  • Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): To measure the kinetics (on- and off-rates) and affinity (Kd) of binary and ternary complex formation.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters (Kd, enthalpy, entropy) of binding.

  • Co-Immunoprecipitation (Co-IP): To qualitatively or semi-quantitatively demonstrate the formation of the ternary complex in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): To assess the engagement of this compound with its target protein and the stabilization of the ternary complex in cells.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol describes the steps to detect the this compound-mediated ternary complex in cells.

Materials:

  • Cells expressing the target protein and E3 ligase.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibody against the target protein or a tag (e.g., HA, FLAG).

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • SDS-PAGE gels and Western blot reagents.

  • Antibodies for Western blotting (against target protein, E3 ligase, and relevant tags).

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the indicated time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using SDS-PAGE sample buffer and heat.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the binding of this compound to its target protein in a cellular environment.

Materials:

  • Cells of interest.

  • This compound.

  • PBS.

  • Liquid nitrogen and a thermal cycler.

  • Lysis buffer with protease inhibitors.

  • SDS-PAGE and Western blot reagents.

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble target protein by Western blotting. A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of this compound.

Visualizations

Ternary_Complex_Formation cluster_0 Binary Complex Formation cluster_1 Ternary Complex Formation This compound This compound Target Protein Target Protein This compound->Target Protein Kd1 E3 Ligase E3 Ligase This compound->E3 Ligase Kd2 Ternary Complex\n(Target-VL285-E3 Ligase) Ternary Complex (Target-VL285-E3 Ligase) Target Protein->Ternary Complex\n(Target-VL285-E3 Ligase) + E3 Ligase E3 Ligase->Ternary Complex\n(Target-VL285-E3 Ligase) + Target Protein

Caption: Equilibrium of binary and ternary complex formation mediated by this compound.

PROTAC_Mechanism_of_Action This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis

Caption: The catalytic cycle of this compound-induced protein degradation.

Troubleshooting_Logic Start Experiment Start: No Target Degradation Check_TC Is Ternary Complex Formed? Start->Check_TC Check_Lysines Are there accessible lysines on the target? Check_TC->Check_Lysines Yes Optimize_Conc Optimize this compound Concentration (Titration) Check_TC->Optimize_Conc No Check_Permeability Is this compound cell permeable? Check_Lysines->Check_Permeability Yes Redesign_PROTAC Redesign this compound (Linker/Binders) Check_Lysines->Redesign_PROTAC No Mutagenesis Site-directed Mutagenesis of Target Check_Permeability->Mutagenesis Yes Assess_Permeability Perform Permeability Assays (e.g., PAMPA) Check_Permeability->Assess_Permeability No Check_Proteins Verify Protein Quality and E3 Ligase Activity Optimize_Conc->Check_Proteins Redesign_PROTAC->Start Mutagenesis->Start

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Overcoming Off-Target Effects of VL285 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTACs incorporating the VL285 VHL ligand. The following information is designed to help you overcome common experimental challenges, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: My target protein levels are not decreasing after treatment with my this compound-based PROTAC. What are the possible causes?

A1: Several factors could contribute to a lack of target protein degradation:

  • Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.

  • Low Target Engagement: The warhead of your PROTAC may not be binding to the target protein with sufficient affinity in the cellular environment.

  • Inefficient Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

  • Subcellular Localization: The target protein and the VHL E3 ligase may be in different subcellular compartments, preventing their interaction.[1]

  • Target Protein Synthesis Rate: The rate of new protein synthesis may be outpacing the rate of degradation.

  • Incorrect PROTAC Concentration: You may be observing the "hook effect," where at very high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-VHL) is favored over the productive ternary complex, leading to reduced degradation.[2]

Q2: I am observing significant cellular toxicity. How can I determine if it is an on-target or off-target effect?

A2: Distinguishing between on-target and off-target toxicity is crucial. Here are some strategies:

  • Use a Negative Control: Synthesize a structurally related but inactive version of your PROTAC. For this compound-based PROTACs, this can be an enantiomer of the VHL ligand, such as ent-VL285, used in ent-HaloPROTAC3. This control should not induce degradation of the target protein. If it still causes toxicity, the effect is likely off-target.

  • Rescue Experiment: If your target protein has a known function that, when lost, leads to toxicity, you can try to rescue the phenotype by expressing a version of the target protein that is resistant to degradation (e.g., through mutation of the PROTAC binding site).

  • Target Knockdown with an Orthogonal Method: Use a different method to reduce the levels of your target protein, such as siRNA or CRISPR-Cas9. If this phenocopies the toxicity observed with your PROTAC, the toxicity is likely on-target.

  • Competitive Displacement: Co-treat cells with your PROTAC and an excess of a small molecule inhibitor that binds to the same site on the target protein. If the toxicity is on-target, the small molecule inhibitor should rescue the effect.

Q3: How can I confirm that the degradation of my target protein is VHL- and proteasome-dependent?

A3: To confirm the mechanism of action of your this compound-based PROTAC, you should perform the following control experiments:

  • VHL Ligand Competition: Co-treat cells with your PROTAC and an excess of free this compound. The free this compound will compete with the PROTAC for binding to the VHL E3 ligase, which should prevent the degradation of your target protein.[3][4]

  • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) before adding your PROTAC. If the degradation is proteasome-dependent, the target protein levels should be restored in the presence of the inhibitor.

  • Neddylation Inhibition: Pre-treat cells with a neddylation inhibitor (e.g., MLN4924). Neddylation is required for the activation of Cullin-RING E3 ligases, including VHL. Inhibition of neddylation should block the degradation of your target protein.

Q4: What are some general strategies to reduce the off-target effects of my this compound-based PROTAC?

A4: Mitigating off-target effects often involves medicinal chemistry and targeted delivery approaches:

  • Linker Optimization: The length and composition of the linker can significantly impact the selectivity of a PROTAC. Systematically varying the linker can help to identify a PROTAC with an improved on-target to off-target degradation profile.

  • Warhead Modification: If the off-target effects are due to the warhead binding to other proteins, you may need to design a more selective binder for your target of interest.

  • Targeted Delivery: Conjugating your PROTAC to a molecule that is preferentially taken up by your target cells or tissue can reduce systemic exposure and off-target effects. Examples include antibody-drug conjugates (ADCs) or folate-conjugated PROTACs for targeting cancer cells.

  • Tissue-Specific E3 Ligase Recruitment: While this compound recruits the broadly expressed VHL, future strategies may involve recruiting E3 ligases with more restricted tissue expression to enhance selectivity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No target degradation Poor cell permeabilityPerform a cell lysis experiment and treat the lysate with the PROTAC to confirm target engagement and degradation in a cell-free system.
Inefficient ternary complex formationSynthesize a small library of PROTACs with varying linker lengths and compositions to identify a more optimal degrader.
"Hook effect"Perform a dose-response experiment over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation.
Subcellular mislocalizationUse immunofluorescence or other imaging techniques to determine the subcellular localization of your target protein and VHL.
High cell toxicity Off-target effects of the warheadPerform a proteomics study to identify off-target proteins that are degraded. Consider redesigning the warhead for improved selectivity.
Off-target effects of the VHL ligandUse a negative control PROTAC (e.g., with an inactive enantiomer of this compound) to assess toxicity independent of VHL engagement.
On-target toxicityConfirm that the toxicity is due to the loss of the target protein using an orthogonal knockdown method like siRNA.
Inconsistent results PROTAC instabilityAssess the stability of your PROTAC in cell culture media and cellular lysates.
Cell line variabilityEnsure that the cell line you are using expresses sufficient levels of both the target protein and the VHL E3 ligase.

Quantitative Data Summary

The following table summarizes the degradation performance of HaloPROTAC3 , a well-characterized PROTAC that utilizes this compound to recruit VHL for the degradation of HaloTag7 fusion proteins.

PROTACTarget ProteinCell LineDC50DmaxReference
HaloPROTAC3 GFP-HaloTag7293T~100 nM>90%Buckley et al., ACS Chem Biol, 2015
HaloPROTAC3 Halo-VPS34HEK293~300 nM~75%
HaloPROTAC3 NanoLuc-HaloTagHEK293~1 µM for significant degradationNot specified[3]

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation
  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • PROTAC Treatment: The next day, treat the cells with a range of concentrations of your this compound-based PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Protocol 2: VHL Ligand Competition Assay
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment: Pre-treat the cells with an excess of free this compound (e.g., 10-100 fold molar excess compared to the PROTAC) for 1-2 hours.

  • PROTAC Treatment: Add your this compound-based PROTAC at a concentration that gives significant degradation (e.g., its DC50 or DC80).

  • Incubation and Analysis: Incubate for the desired time and then proceed with cell lysis and western blotting as described in Protocol 1. A successful competition should show a rescue of the target protein levels.

Visualizations

cluster_0 Mechanism of Action PROTAC This compound-PROTAC Target Target Protein PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex Target->Ternary VHL->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Protein Proteasome->Degradation

Caption: Mechanism of this compound-PROTAC mediated protein degradation.

cluster_1 Troubleshooting Workflow Start No Target Degradation Observed Check_Conc Perform Dose-Response (check for hook effect) Start->Check_Conc Check_Permeability Cell-free Lysate Assay Check_Conc->Check_Permeability No degradation at any conc. Success Degradation Achieved Check_Conc->Success Degradation at optimal conc. Check_Complex Optimize Linker Check_Permeability->Check_Complex Degradation in lysate Redesign Redesign PROTAC Check_Permeability->Redesign No degradation in lysate Check_Complex->Success New linker is effective Check_Complex->Redesign Linker optimization fails

Caption: Troubleshooting workflow for lack of target degradation.

cluster_2 Confirming On-Target Effect Phenotype Observed Cellular Phenotype/ Toxicity Is_On_Target Is it On-Target? Phenotype->Is_On_Target siRNA Orthogonal Knockdown (siRNA) - Phenocopies? Is_On_Target->siRNA Yes Neg_Ctrl Inactive Control PROTAC - No Phenotype? Is_On_Target->Neg_Ctrl Yes Rescue Resistant Mutant Expression - Rescues Phenotype? Is_On_Target->Rescue Yes Conclusion_Off Off-Target Effect Is_On_Target->Conclusion_Off No to all Conclusion_On On-Target Effect siRNA->Conclusion_On Neg_Ctrl->Conclusion_On Rescue->Conclusion_On

Caption: Logic diagram for differentiating on-target vs. off-target effects.

References

Technical Support Center: VL285 PROTAC Experiments and the Hook Effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing VL285-based PROTACs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your experiments, with a particular focus on understanding and addressing the "hook effect."

Frequently Asked questions (FAQs)

Q1: What is the hook effect in the context of PROTAC experiments?

A1: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where optimal degradation is observed at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[3]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the PROTAC, the target protein, and an E3 ligase (in the case of this compound-based PROTACs, the von Hippel-Lindau or VHL E3 ligase).[4] When the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to bring the two proteins together for ubiquitination and subsequent degradation.[1][2]

Q3: At what concentration range can I expect to see the hook effect with a VHL-based PROTAC?

A3: The onset of the hook effect is dependent on several factors, including the specific PROTAC, the target protein, the cell line used, and the expression levels of the target protein and the E3 ligase.[5] For some VHL-based PROTACs, the hook effect has been observed at concentrations ranging from 300 nM to 1000 nM and higher.[6] It is crucial to perform a wide dose-response experiment to determine the optimal concentration for your specific system.

Q4: How can I confirm that the reduced degradation at high concentrations is due to the hook effect?

A4: Observing the characteristic bell-shaped curve in a dose-response experiment is the primary indicator of a hook effect. To further confirm this, you can perform competition experiments. Co-treatment with an excess of the free VHL ligand (like this compound itself) should compete with the PROTAC for binding to VHL, thereby reducing the degradation of the target protein at the optimal PROTAC concentration.[7] This helps to confirm that the degradation is VHL-dependent.

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound PROTAC experiments, with a focus on the hook effect.

Issue Possible Cause Recommended Solution
No degradation observed at any concentration. 1. Low cell permeability of the PROTAC.2. Target protein is not expressed or has a very low level in the chosen cell line.3. VHL E3 ligase is not expressed or is at a very low level.4. The PROTAC is inactive.1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).2. Confirm target protein expression via Western blot or qPCR.3. Verify VHL expression in your cell line.4. Test the activity of the PROTAC in a cell-free system or use a positive control PROTAC.
High variability between replicates. 1. Inconsistent cell seeding density.2. Uneven drug treatment.3. Technical variability in the protein detection method (e.g., Western blot).1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Mix the PROTAC dilutions thoroughly and add them carefully to the wells.3. Follow a standardized and optimized protocol for your detection method. Use loading controls for Western blots.
The dose-response curve is flat (no bell shape). 1. The concentration range tested is too narrow and does not cover the concentrations where the hook effect occurs.2. The hook effect is not pronounced in your specific experimental system.1. Expand the concentration range of your dose-response experiment. Test concentrations up to 10 µM or higher if solubility allows.2. While less common, some PROTACs may exhibit a less pronounced hook effect. Ensure your assay is sensitive enough to detect subtle changes in degradation.
Unexpected toxicity at high PROTAC concentrations. 1. Off-target effects of the PROTAC.2. The warhead or E3 ligase ligand of the PROTAC has intrinsic inhibitory activity at high concentrations.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment.2. Test the warhead and E3 ligase ligand components of the PROTAC individually for toxicity.

Experimental Protocols

Detailed Methodology for a Dose-Response Experiment to Assess the Hook Effect

This protocol outlines the steps for a typical dose-response experiment using a this compound-based PROTAC, followed by protein level analysis by Western blot.

1. Cell Seeding:

  • Culture your cells of interest to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 70-80% confluency at the time of harvesting. Incubate overnight.

2. PROTAC Treatment:

  • Prepare a stock solution of your this compound-based PROTAC in DMSO.

  • Perform a serial dilution of the PROTAC stock solution to create a range of concentrations. A broad range is recommended to identify the optimal concentration and observe the hook effect (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).

  • Include a DMSO-only control.

  • Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the PROTAC.

  • Incubate the cells for the desired treatment duration (e.g., 4, 8, or 24 hours).

3. Cell Lysis:

  • After incubation, wash the cells with ice-cold PBS.

  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at high speed to pellet the cell debris.

  • Collect the supernatant containing the protein.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

5. Western Blotting:

  • Normalize the protein concentration of all samples.

  • Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal loading, probe the same membrane for a loading control protein (e.g., GAPDH, β-actin, or tubulin).

6. Data Analysis:

  • Quantify the band intensities of the target protein and the loading control using image analysis software.

  • Normalize the target protein intensity to the loading control intensity for each sample.

  • Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and visualize the hook effect.

Visualizations

PROTAC_MoA cluster_ternary Productive Ternary Complex Formation cluster_hook Hook Effect: Non-Productive Binary Complexes PROTAC This compound PROTAC Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds Target->VHL Ubiquitination Degradation Proteasomal Degradation VHL->Degradation Leads to High_PROTAC1 High [PROTAC] Target_Bound Target Protein High_PROTAC1->Target_Bound Saturation High_PROTAC2 High [PROTAC] VHL_Bound VHL E3 Ligase High_PROTAC2->VHL_Bound Saturation No_Degradation Inhibited Degradation VHL_Bound->No_Degradation Leads to experimental_workflow start Start: Seed Cells treatment PROTAC Treatment (Dose-Response) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot quantification->western_blot analysis Data Analysis (Dose-Response Curve) western_blot->analysis hook_effect Observe Hook Effect analysis->hook_effect end End: Optimal Concentration Identified hook_effect->end

References

Technical Support Center: Refining VL285 PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the optimization of the VL285 PROTAC.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My target protein is not degrading after treatment with this compound. What are the potential causes and solutions?

A1: Lack of degradation is a common issue in PROTAC development. Several factors could be at play:

  • Poor Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein, the PROTAC itself, and an E3 ligase. If this complex does not form efficiently, degradation will not occur.

    • Solution: Consider modifying the linker length or composition. The geometry of the ternary complex is critical, and even small changes to the linker can have a significant impact on cooperative binding. It may also be beneficial to confirm the binding of this compound to both the target protein and the E3 ligase independently.

  • Inefficient Ubiquitination: Even if a ternary complex forms, the subsequent ubiquitination of the target protein may be inefficient.

    • Solution: Ensure that the chosen E3 ligase is active in your experimental system. You could also try switching to a different E3 ligase system (e.g., from VHL to CRBN) by modifying the E3 ligase ligand on your PROTAC.

  • PROTAC Permeability and Stability: The compound may not be reaching its intracellular target due to poor cell permeability or it might be rapidly metabolized.

    • Solution: Assess the physicochemical properties of this compound. If permeability is low, medicinal chemistry efforts can be directed towards improving its properties, for instance, by reducing polar surface area or adding masking groups.

Q2: I'm observing a "hook effect" with this compound. How can I mitigate this?

A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher concentrations of the PROTAC. This is typically caused by the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to form the productive ternary complex.

  • Solution: The primary solution is to work at lower concentrations of this compound, within the optimal range for ternary complex formation. Titrating the concentration of this compound is crucial to identify the concentration that yields maximum degradation (Dmax) and the concentration that causes 50% of the maximum degradation (DC50).

Q3: How do I choose the optimal linker for this compound?

A3: The linker is a critical component of a PROTAC, connecting the target-binding ligand to the E3 ligase-binding ligand. Its length, rigidity, and composition directly influence the stability and conformation of the ternary complex.

  • Solution: A systematic approach is often best. Synthesize a small library of this compound analogs with varying linker lengths and compositions (e.g., PEG-based, alkyl chains). Evaluate each analog for its ability to induce target degradation. The optimal linker will be the one that results in the most potent and complete degradation.

Data Presentation: Comparative Analysis of this compound Analogs

Table 1: Degradation Efficiency of this compound Analogs with Varying Linker Lengths

AnalogLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
This compound-01PEG815075
This compound-02PEG125092
This compound-03PEG1610085
This compound-04Alkyl Chain825060
This compound-05Alkyl Chain128088

DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

Visualizations

PROTAC_Mechanism cluster_legend Legend cluster_ternary Ternary Complex Formation Target_Protein_L Target Protein PROTAC_L PROTAC E3_Ligase_L E3 Ligase Ubiquitin_L Ubiquitin Target_Protein Target Protein Ternary_Complex Target-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of action for the this compound PROTAC.

Troubleshooting_Workflow start_node Start: No Target Degradation A Does this compound bind to the target and E3 ligase? start_node->A decision_node decision_node process_node process_node end_node Target Degradation Achieved B Confirm binary binding (e.g., SPR, ITC) A->B No C Does this compound form a ternary complex? A->C Yes I Redesign target or E3 ligase binder B->I D Optimize linker length and composition C->D No G Is the target ubiquitinated? C->G Yes D->C E Is the PROTAC cell permeable and stable? E->end_node Yes F Assess physicochemical properties (e.g., PAMPA) E->F No F->D G->E Yes H Consider alternative E3 ligase G->H No

Caption: Troubleshooting workflow for lack of target degradation.

Technical Support Center: Troubleshooting Failed VL285 PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of the VL285 PROTAC, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). The following information is designed to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a key chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). As a VHL ligand, this compound forms one of the two critical binding moieties of a PROTAC, responsible for recruiting the VHL E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Q2: What are the crucial chemical functionalities in the this compound structure that I should be aware of during synthesis?

A2: The chemical structure of this compound, (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4-(phenylamino)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, contains several key functional groups that require careful consideration during synthesis. These include a secondary hydroxyl group on the pyrrolidine ring, two amide bonds, and a thiazole moiety. The stereochemistry at the chiral centers is also critical for its binding affinity to VHL and must be maintained throughout the synthesis.

Q3: What is the general synthetic strategy for this compound or similar VHL-based PROTACs?

A3: The synthesis of this compound and other VHL-based PROTACs typically involves a convergent synthetic approach. This strategy involves the separate synthesis of three key building blocks: the VHL ligand core (containing the hydroxyproline scaffold), the linker, and the warhead (the ligand for the protein of interest). The final steps usually involve sequential amide bond formations to connect these three components.

Troubleshooting Guide

Issue 1: Failed Amide Coupling Reaction

One of the most common failure points in the synthesis of this compound and other PROTACs is the amide bond formation between the VHL ligand, the linker, and the warhead.

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
Inefficient Coupling Reagent Use a more potent amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).HATU is often effective for sterically hindered amines and acids. Ensure the reagent is fresh and stored under anhydrous conditions.
Inappropriate Base Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the reaction mixture and facilitate the coupling.The amount of base is critical; typically 2-3 equivalents are used. Excess base can lead to side reactions.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in an appropriate anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).Sonication or gentle heating may be required to dissolve starting materials completely. Use of co-solvents can also be explored.
Steric Hindrance If coupling a bulky linker or warhead, consider extending the reaction time or increasing the reaction temperature (e.g., to 40-50 °C).Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures.
Deactivation of Coupling Reagent Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the coupling reagents.Use of anhydrous solvents is crucial.

Experimental Protocol: General Amide Coupling

  • Dissolve the carboxylic acid component (1 equivalent) in anhydrous DMF.

  • Add the amine component (1.1 equivalents), the coupling reagent (e.g., HATU, 1.2 equivalents), and the base (e.g., DIPEA, 3 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by flash column chromatography.

Issue 2: Unexpected Side Products

The presence of a thiazole moiety in this compound can sometimes lead to incompatibility with certain reaction conditions.

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
Thiazole Ring Instability The thiazole moiety may be sensitive to strong acids or certain oxidizing agents. It has been noted that the thiazole moiety can be poorly tolerated under some C-H amidation conditions.[1][2]Avoid harsh acidic or oxidative conditions in the presence of the thiazole ring. If such steps are necessary, they should be performed before the introduction of the thiazole-containing fragment.
Epimerization The stereocenters in the hydroxyproline core are susceptible to epimerization under basic conditions.Use milder bases or limit the reaction time when strong bases are necessary. Purification by chiral chromatography may be required to separate diastereomers.
Issue 3: Difficulty in Product Purification

PROTAC molecules are often large and can have complex purification profiles.

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
Similar Polarity of Product and Byproducts Optimize the solvent system for flash column chromatography. A gradient elution may be necessary to achieve good separation.Consider using reverse-phase chromatography (e.g., C18) if normal-phase silica gel is ineffective.
Product Tailing on Silica Gel Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape.The amide bonds in PROTACs can interact strongly with the silica gel.

Visualizing the Logic

To aid in understanding the troubleshooting process, the following diagrams illustrate the key decision-making pathways.

Troubleshooting Failed Amide Coupling start Failed Amide Coupling Reaction reagent Check Coupling Reagent & Base start->reagent solubility Assess Reactant Solubility start->solubility conditions Evaluate Reaction Conditions start->conditions reagent_sol Use Potent Reagent (e.g., HATU) Use Non-nucleophilic Base (e.g., DIPEA) reagent->reagent_sol solubility_sol Ensure Full Dissolution (Anhydrous DMF/DCM, Sonication) solubility->solubility_sol conditions_sol Extend Reaction Time Increase Temperature (Monitor Closely) Maintain Inert Atmosphere conditions->conditions_sol

Caption: Decision tree for troubleshooting amide coupling failures.

PROTAC Synthesis Workflow cluster_synthesis Synthesis of Building Blocks vhl VHL Ligand Synthesis coupling1 Amide Coupling: VHL Ligand + Linker vhl->coupling1 linker Linker Synthesis linker->coupling1 warhead Warhead Synthesis coupling2 Amide Coupling: (VHL-Linker) + Warhead warhead->coupling2 coupling1->coupling2 purification Purification (Column Chromatography) coupling2->purification analysis Characterization (NMR, LC-MS, HRMS) purification->analysis final_protac This compound PROTAC analysis->final_protac

Caption: General workflow for the synthesis of this compound PROTAC.

By systematically addressing these common issues, researchers can increase the success rate of their this compound PROTAC synthesis and accelerate their research in targeted protein degradation.

References

Validation & Comparative

Validating Target Engagement of VL285-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize the VL285 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We present supporting experimental data for this compound-based PROTACs, detail experimental protocols for key validation assays, and offer visualizations to clarify complex biological processes and workflows.

Introduction to this compound-Based PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a potent and well-characterized ligand for the VHL E3 ligase, making it a popular choice for the design of VHL-recruiting PROTACs.[1] Validating that a this compound-based PROTAC effectively engages both its intended target and the VHL E3 ligase within a cellular context is a critical step in the development of these molecules as therapeutic agents and research tools.

Comparative Analysis of this compound-Based PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). Here, we compare the performance of two this compound-based HaloPROTACs, HaloPROTAC3 and the optimized HaloPROTAC-E, in degrading HaloTag fusion proteins.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
HaloPROTAC3 GFP-HaloTag7HEK293~30>95[1]
HaloPROTAC-E SGK3-HaloHEK2933-10~95[2][3]
HaloPROTAC-E Halo-VPS34HEK2933-10~95[2][3]

Table 1: Comparative Degradation Efficiency of this compound-Based HaloPROTACs. This table summarizes the reported DC50 and Dmax values for HaloPROTAC3 and HaloPROTAC-E against different HaloTag fusion proteins in HEK293 cells.

Key Assays for Validating Target Engagement

Several robust methods are available to validate the target engagement of PROTACs in cells. These assays can confirm direct binding to the target and the E3 ligase, formation of the ternary complex, and subsequent biological consequences.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a PROTAC to its target protein. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same protein. A PROTAC that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

HiBiT Protein Degradation Assay

The HiBiT protein degradation assay is a sensitive and quantitative method to measure the kinetics of protein degradation in live cells. The target protein is endogenously tagged with a small 11-amino-acid peptide (HiBiT). In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced. PROTAC-induced degradation of the HiBiT-tagged target protein results in a loss of luminescence, which can be monitored in real-time.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in intact cells or tissue samples. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. In a typical CETSA experiment, cells are treated with the PROTAC, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or AlphaScreen®. An increase in the thermal stability of the target protein in the presence of the PROTAC indicates direct engagement.

Experimental Protocols

NanoBRET™ Ternary Complex Formation Assay Protocol

This protocol outlines the steps to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

  • Cell Seeding: Seed HEK293 cells transiently co-expressing the NanoLuc-Target Protein fusion and the HaloTag-VHL fusion into a 384-well plate.

  • HaloTag Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag-VHL protein.

  • PROTAC Treatment: Add the this compound-based PROTAC at various concentrations to the cells.

  • Substrate Addition: Add the Nano-Glo® Vivazine Substrate to the wells.

  • Signal Measurement: Measure the donor emission (460nm) and acceptor emission (618nm) on a BRET-capable plate reader. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

HiBiT-Based Protein Degradation Assay Protocol

This protocol details the measurement of target protein degradation induced by a this compound-based PROTAC.

  • Cell Culture: Use a cell line with the target protein endogenously tagged with HiBiT.

  • Cell Seeding: Plate the cells in a 96-well plate and incubate overnight.

  • PROTAC Addition: Treat the cells with a serial dilution of the this compound-based PROTAC. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time course (e.g., 2, 4, 8, 24 hours) to allow for protein degradation.

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains LgBiT and the luciferase substrate.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.

CETSA® Protocol for Target Engagement

This protocol describes the validation of PROTAC binding to the target protein using thermal stabilization.

  • Cell Treatment: Treat intact cells with the this compound-based PROTAC or vehicle control for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the soluble target protein using Western blotting, ELISA, or AlphaLISA®.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the vehicle control confirms target engagement.

Visualizing the Mechanism and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes involved in this compound-based PROTAC action and the experimental workflows for its validation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC This compound-based PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits Proteasome Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound VHL PROTAC_bound->VHL_bound

Caption: Mechanism of action for a this compound-based PROTAC.

NanoBRET_Workflow start Start seed_cells Seed cells expressing NanoLuc-POI & HaloTag-VHL start->seed_cells add_tracer Add fluorescent tracer seed_cells->add_tracer add_protac Add this compound-based PROTAC add_tracer->add_protac incubate Incubate add_protac->incubate read_bret Measure BRET signal incubate->read_bret analyze Analyze data (Competition curve) read_bret->analyze end End analyze->end

Caption: Experimental workflow for the NanoBRET target engagement assay.

HiBiT_Workflow start Start seed_cells Seed cells with endogenous HiBiT-tagged POI start->seed_cells add_protac Add this compound-based PROTAC seed_cells->add_protac incubate Incubate for time course add_protac->incubate lyse_detect Lyse cells and add LgBiT/substrate incubate->lyse_detect read_luminescence Measure luminescence lyse_detect->read_luminescence analyze Analyze data (Degradation curve) read_luminescence->analyze end End analyze->end CETSA_Workflow start Start treat_cells Treat cells with This compound-based PROTAC start->treat_cells heat_shock Apply heat gradient treat_cells->heat_shock lyse_cells Lyse cells heat_shock->lyse_cells separate_soluble Separate soluble fraction lyse_cells->separate_soluble quantify_protein Quantify soluble POI separate_soluble->quantify_protein analyze Analyze data (Melt curve shift) quantify_protein->analyze end End analyze->end

References

VL285 E3 Ligase Ligand: A Comparative Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). VL285, a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, has emerged as a valuable tool for researchers. This guide provides an objective comparison of this compound with other commonly used E3 ligase ligands, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection process.

Executive Summary

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The two most predominantly utilized E3 ligases in PROTAC design are VHL and Cereblon (CRBN). This compound serves as a high-affinity ligand for VHL, while immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide are commonly used to recruit CRBN.

The selection between a this compound-based VHL-recruiting PROTAC and a CRBN-recruiting counterpart can significantly impact the degradation efficiency, substrate scope, and potential for off-target effects. Generally, VHL-based PROTACs, such as those utilizing this compound, have demonstrated broader activity across different cell lines, whereas the efficacy of CRBN-based PROTACs can be more cell-type dependent due to variable expression levels of CRBN.

Quantitative Performance Comparison: this compound (VHL) vs. Pomalidomide (CRBN) for BRD4 Degradation

To illustrate the performance differences, we compare two well-characterized PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4: MZ1, which utilizes a VHL ligand similar in function to this compound, and dBET1, which employs pomalidomide to recruit CRBN.

ParameterMZ1 (VHL-based)dBET1 (CRBN-based)Reference
Target Protein BRD4BRD4[1]
Degradation Potency (DC50) Broadly active across a panel of 56 cell linesFrequently inactive in the same cell line panel[1]
Maximal Degradation (Dmax) Consistently high in active cell linesVariable, often showing incomplete degradation[1]
Cell Line Dependency Less dependent on cell type for activityActivity correlates with CRBN expression levels[1]

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.

Key Advantages of Using this compound over Other E3 Ligase Ligands

The primary advantages of utilizing this compound to recruit the VHL E3 ligase over CRBN ligands like pomalidomide and lenalidomide are rooted in the differing biology of the two E3 ligases.

  • Broader Applicability: As demonstrated in a comprehensive study across 56 cell lines, the VHL-based PROTAC MZ1 was broadly active, whereas the CRBN-based dBET1 was often inactive.[1] This suggests that VHL may be more ubiquitously and consistently expressed and functional across various cell types, making this compound-based PROTACs more reliable tools for a wider range of biological systems.

  • Distinct Selectivity Profiles: The choice of E3 ligase can influence the selectivity of a PROTAC beyond the specificity of the target-binding ligand.[2] This is because the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase) is dependent on favorable protein-protein interactions between the target protein and the E3 ligase.[2] In some instances, VHL-recruiting PROTACs have been shown to exhibit a different selectivity profile compared to CRBN-based PROTACs targeting the same protein.

  • Reduced Potential for IMiD-Related Off-Target Effects: CRBN ligands like pomalidomide and lenalidomide are known to induce the degradation of neosubstrates, such as the transcription factors IKZF1 and IKZF3, which is the basis of their therapeutic activity as immunomodulatory drugs.[3] While this can be advantageous in certain contexts, it can also lead to undesired off-target effects in others. This compound, by recruiting VHL, avoids these CRBN-specific off-target activities.

Signaling Pathways and Experimental Workflows

The general mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system. The choice of E3 ligase ligand dictates which E3 ligase complex is recruited to the target protein.

PROTAC_Mechanism cluster_vhl VHL-based PROTAC (using this compound) cluster_crbn CRBN-based PROTAC VL285_PROTAC This compound-Target Ligand VHL_Complex VHL-ElonginB/C-Cul2-Rbx1 VL285_PROTAC->VHL_Complex recruits Target Target Protein VL285_PROTAC->Target binds Ub Ubiquitin VHL_Complex->Ub transfers CRBN_PROTAC Pomalidomide-Target Ligand CRBN_Complex CRBN-DDB1-Cul4A-Roc1 CRBN_PROTAC->CRBN_Complex recruits CRBN_PROTAC->Target binds CRBN_Complex->Ub transfers Proteasome 26S Proteasome Target->Proteasome degraded by Ub->Target poly-ubiquitinates

Caption: General signaling pathway for VHL and CRBN-based PROTACs.

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different PROTACs.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_validation Validation start Seed Cells treat Treat with PROTACs (e.g., this compound-based vs. Pomalidomide-based) start->treat lyse Cell Lysis treat->lyse wb Western Blot lyse->wb quant Quantification (DC50 & Dmax) wb->quant cetsa CETSA (Target Engagement) quant->cetsa ternary Ternary Complex Assay quant->ternary off_target Proteomics (Off-target effects) quant->off_target

Caption: Experimental workflow for PROTAC performance comparison.

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTACs (e.g., this compound-based and pomalidomide-based) for a specified time (typically 4-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC physically binds to the target protein inside the cells.[4][5]

1. Cell Treatment:

  • Treat cells with the PROTAC at a fixed concentration or a range of concentrations for a short period (e.g., 1 hour).

2. Heat Challenge:

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes.

3. Lysis and Separation:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to separate the soluble fraction from the precipitated, denatured proteins.

4. Protein Detection:

  • Analyze the soluble fraction by Western blot for the target protein.

5. Data Analysis:

  • Quantify the amount of soluble target protein at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Ternary Complex Formation Assays

Various biophysical techniques can be employed to confirm the formation of the Target-PROTAC-E3 ligase ternary complex.[6][7] These include:

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the interactions in real-time.

  • Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding.

  • Fluorescence Resonance Energy Transfer (FRET): Can be used to monitor complex formation in living cells.

A detailed protocol for these assays is highly dependent on the specific proteins and PROTACs being studied and the available instrumentation.

Conclusion

This compound is a potent and versatile E3 ligase ligand for the development of VHL-recruiting PROTACs. The available evidence suggests that this compound-based PROTACs may offer broader applicability and a different selectivity profile compared to CRBN-recruiting PROTACs that utilize ligands such as pomalidomide. However, the optimal choice of E3 ligase ligand is target-dependent and should be determined empirically. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different PROTACs to accelerate the discovery and development of novel targeted protein degraders.

References

A Researcher's Guide to Orthogonal Validation of VL285-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of orthogonal methods for validating protein degradation mediated by VL285, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the rapidly evolving field of targeted protein degradation, robust and multifaceted validation is critical to ensure the specificity and efficacy of novel degraders. This guide details key experimental methodologies, presents quantitative data for comparison, and provides visual workflows to aid in experimental design and interpretation.

This compound is a key component in the design of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. Validating that the observed reduction in protein levels is a direct result of the intended degradation pathway is paramount. This requires a suite of orthogonal, or independent, methods that interrogate different aspects of the degradation process.

Comparative Analysis of Orthogonal Validation Methods

A multi-pronged approach to validation provides the highest confidence in the mechanism of action of a this compound-based degrader. The following table summarizes key quantitative parameters obtained from various orthogonal methods used to characterize PROTACs, which are analogous to this compound-containing degraders.

MethodKey ParametersTypical Values for Potent DegradersAdvantagesLimitations
Immunoblotting (Western Blot) DC50 (concentration for 50% degradation), Dmax (% maximal degradation)DC50: 1-100 nM; Dmax: >80%[1][2]Widely accessible, relatively inexpensive, provides molecular weight information.Semi-quantitative, lower throughput, dependent on antibody quality.
Quantitative Mass Spectrometry (e.g., TMT, SILAC) Fold change in protein abundance, identification of off-target effectsSignificant reduction in target protein abundance with high specificity.Highly quantitative, global proteome coverage, identifies off-targets and compensatory mechanisms.[3]Expensive, complex data analysis, requires specialized equipment and expertise.
NanoBRET™ Target Engagement/Degradation Assay DC50 , kinetic parameters (e.g., degradation rate)DC50: 1-100 nM[4]Real-time kinetic data in live cells, high throughput, quantitative.Requires genetic modification of the target protein (tagging), potential for artifacts from overexpression.
Ub-Glo™ Ubiquitination Assay Luminescent signal proportional to ubiquitinationIncreased signal upon degrader treatment.Directly measures ubiquitination, amenable to high-throughput screening.Indirect measure of degradation, requires specific reagents.

Signaling Pathway of this compound-Mediated Degradation

This compound acts as a VHL E3 ligase ligand. PROTACs incorporating this compound hijack the natural VHL-mediated ubiquitination pathway to target a specific protein of interest for degradation. The following diagram illustrates this process.

G This compound-PROTAC This compound-PROTAC Target Protein Target Protein This compound-PROTAC->Target Protein Binds to Target VHL E3 Ligase VHL E3 Ligase This compound-PROTAC->VHL E3 Ligase Recruits E3 Ligase Ternary Complex Target Protein-PROTAC-VHL Complex Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Ubiquitination Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Ternary Complex->Proteasome Targeting for Degradation

Caption: VHL-mediated targeted protein degradation pathway.

Experimental Workflows and Protocols

Detailed and reproducible protocols are essential for obtaining high-quality data. Below are workflows and step-by-step protocols for the key orthogonal validation methods.

Immunoblotting (Western Blot) Workflow

Immunoblotting is a cornerstone technique for observing a decrease in the target protein's molecular weight band upon treatment with a this compound-based degrader.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis start Start cell_culture Cell Culture & Treatment with Degrader start->cell_culture end End lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (Target-specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging analysis Densitometry Analysis (Quantify Band Intensity) imaging->analysis analysis->end

Caption: Experimental workflow for immunoblotting.

Detailed Protocol for Immunoblotting:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the this compound-based degrader or a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) to determine the relative protein abundance.[5][6]

Quantitative Mass Spectrometry Workflow

Quantitative mass spectrometry provides an unbiased and global view of proteome changes in response to a degrader, enabling the confirmation of on-target degradation and the identification of potential off-target effects.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis start Start cell_culture Cell Culture & Treatment with Degrader start->cell_culture end End lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion labeling Peptide Labeling (e.g., TMT, SILAC) digestion->labeling fractionation Peptide Fractionation (Optional) labeling->fractionation lc_ms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fractionation->lc_ms database_search Database Searching for Peptide Identification lc_ms->database_search quantification Relative Protein Quantification database_search->quantification bioinformatics Bioinformatic Analysis (Volcano Plots, Pathway Analysis) quantification->bioinformatics bioinformatics->end

Caption: Workflow for quantitative mass spectrometry.

Detailed Protocol for TMT-based Quantitative Proteomics:

  • Cell Culture and Treatment: Grow cells in appropriate media and treat with the this compound-based degrader or vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells, and reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and, if necessary, fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. The relative abundance of each protein across the different conditions is determined by the reporter ion intensities from the TMT tags.[7][8]

NanoBRET™ Assay Workflow

The NanoBRET™ assay allows for the real-time, live-cell measurement of protein degradation by monitoring the decrease in bioluminescence resonance energy transfer (BRET) signal as the tagged target protein is degraded.

G cluster_0 Cell Line Generation cluster_1 Assay Preparation cluster_2 Measurement & Analysis start Start transfection Transfect Cells with NanoLuc®-Target Fusion Vector start->transfection end End selection Select for Stable Expression (Optional) transfection->selection plating Plate Cells in Assay Plate selection->plating tracer_addition Add NanoBRET™ Tracer plating->tracer_addition degrader_treatment Add Degrader & Substrate tracer_addition->degrader_treatment read_bret Read BRET Signal Over Time degrader_treatment->read_bret data_analysis Calculate DC50 and Degradation Kinetics read_bret->data_analysis data_analysis->end

Caption: Experimental workflow for the NanoBRET™ assay.

Detailed Protocol for NanoBRET™ Protein Degradation Assay:

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase tag. This can be achieved through transfection and selection or CRISPR/Cas9-mediated gene editing.

  • Cell Plating: Seed the engineered cells into a white, opaque 96- or 384-well assay plate.

  • Tracer and Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate and a cell-permeable fluorescent tracer that binds to the target protein.

  • Degrader Treatment: Add the this compound-based degrader at various concentrations to the wells.

  • BRET Measurement: Measure the BRET signal at regular intervals over a desired time course using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio over time indicates degradation of the NanoLuc®-tagged target protein. Plot the BRET ratio against the degrader concentration to determine the DC50 value.[9][10][11]

By employing a combination of these orthogonal methods, researchers can confidently validate the on-target degradation mediated by this compound-based compounds and gain a deeper understanding of their mechanism of action, paving the way for the development of novel and effective targeted protein degradation therapies.

References

VHL vs. CRBN: A Comparative Guide to E3 Ligase Recruitment in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a critical decision in the design of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation. The two most extensively utilized E3 ligases in this field are von Hippel-Lindau (VHL) and Cereblon (CRBN). This guide provides an objective comparison of their respective ligands, focusing on VL285 for VHL and the well-established immunomodulatory drugs (IMiDs) for CRBN, supported by experimental data and detailed protocols.

This document will delve into the mechanisms of action, binding affinities, and degradation efficiencies associated with both VHL and CRBN-recruiting PROTACs. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the relevant biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions for their targeted protein degradation strategies.

Performance Comparison: VHL vs. CRBN Ligands

The selection between VHL and CRBN as the E3 ligase for a PROTAC is influenced by several factors, including the target protein, cellular context, and desired physicochemical properties of the degrader. Below is a summary of key quantitative data comparing representative ligands for each ligase.

LigandE3 LigaseBinding Affinity (Kd) to E3 LigasePROTAC ExampleTarget ProteinDegradation Potency (DC50)Maximum Degradation (Dmax)Cell Line
This compound AnalogVHL29 nM - 171 nM[1]PROTAC 139BRD43.3 nM[1]97%[1]PC3
VH032VHL185 nM[1]ARV-771BET Bromodomains---
ThalidomideCRBN~250 nM[2]-Neosubstrates---
LenalidomideCRBN178 nM[2]-Neosubstrates---
PomalidomideCRBN157 nM[2]dBET1BRD4---
IberdomideCRBNHigher affinity than lenalidomide and pomalidomide-Ikaros/AiolosMore efficient degradation than lenalidomide and pomalidomide-Multiple Myeloma
KRAS Degrader (CRBN)CRBN--KRAS0.03 µM[3]-NCI-H358
KRAS Degrader (VHL)VHL--KRAS0.1 µM[3]-NCI-H358

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

CRBN_Pathway cluster_CRBN_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_ubiquitination_machinery Ubiquitination Cascade CRBN CRBN DDB1 DDB1 Ternary_Complex Ternary Complex (Target-PROTAC-CRBN) CRBN->Ternary_Complex CUL4 CUL4A/B RBX1 RBX1 E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->RBX1 Ub_Target Polyubiquitinated Target Protein E2->Ub_Target transfers Ub Ub Ubiquitin Ub->E1 Target_Protein Target Protein Target_Protein->Ternary_Complex PROTAC_CRBN PROTAC (CRBN Ligand) PROTAC_CRBN->Ternary_Complex Ternary_Complex->Ub_Target Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation VHL_Pathway cluster_VHL_complex VBC E3 Ubiquitin Ligase Complex cluster_ubiquitination_machinery_vhl Ubiquitination Cascade VHL VHL ElonginC Elongin C Ternary_Complex_vhl Ternary Complex (Target-PROTAC-VHL) VHL->Ternary_Complex_vhl ElonginB Elongin B ElonginB->ElonginC CUL2 CUL2 RBX1_vhl RBX1 E1_vhl E1 Ubiquitin-Activating Enzyme E2_vhl E2 Ubiquitin-Conjugating Enzyme E1_vhl->E2_vhl E2_vhl->RBX1_vhl Ub_Target_vhl Polyubiquitinated Target Protein E2_vhl->Ub_Target_vhl transfers Ub Ub_vhl Ubiquitin Ub_vhl->E1_vhl Target_Protein_vhl Target Protein Target_Protein_vhl->Ternary_Complex_vhl PROTAC_VHL PROTAC (VHL Ligand e.g., this compound) PROTAC_VHL->Ternary_Complex_vhl Ternary_Complex_vhl->Ub_Target_vhl Ubiquitination Proteasome_vhl 26S Proteasome Ub_Target_vhl->Proteasome_vhl Degradation_vhl Degradation Products Proteasome_vhl->Degradation_vhl Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Binding_Assay 1. Binding Affinity Assay (e.g., TR-FRET, SPR, ITC) Ternary_Complex_Assay 2. Ternary Complex Formation Assay (e.g., TR-FRET, NanoBRET) Binding_Assay->Ternary_Complex_Assay Characterize binary interactions Ubiquitination_Assay 3. In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Confirm productive complex formation Degradation_Assay 4. Protein Degradation Assay (Western Blot, In-Cell Western) Ubiquitination_Assay->Degradation_Assay Validate mechanism in cells Phenotypic_Assay 5. Phenotypic Assays (e.g., Cell Viability, Reporter Assays) Degradation_Assay->Phenotypic_Assay Assess functional consequences

References

A Comparative Analysis of BRD4 PROTAC Degradation Efficiency: ARV-771 vs. MZ1 and ARV-825

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the degradation efficiency of leading BRD4-targeting PROTACs, supported by experimental data and detailed protocols.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of the degradation efficiency of three prominent PROTACs targeting the epigenetic reader protein BRD4: the VHL-based PROTACs ARV-771 and MZ1, and the CRBN-based PROTAC ARV-825. This objective comparison, supported by quantitative data and detailed experimental methodologies, aims to inform researchers in the selection and application of these critical research tools.

Quantitative Degradation Efficiency

The degradation efficiency of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), representing the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations. The following table summarizes the reported degradation efficiencies for ARV-771, MZ1, and ARV-825 in various cancer cell lines.

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50Dmax
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM[1][2][3][4]Not Reported
MZ1 VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficiency is paramount. Below are detailed methodologies for two common assays used to determine DC50 and Dmax values.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.

a. Cell Culture and Treatment:

  • Seed cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

HiBiT Assay for High-Throughput Degradation Analysis

The HiBiT assay is a sensitive and quantitative bioluminescent method that allows for high-throughput measurement of protein degradation in live cells.

a. Cell Line Generation:

  • Generate a stable cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.

b. Assay Protocol:

  • Seed the HiBiT-tagged cells in a 96-well plate.

  • Treat the cells with a serial dilution of the PROTAC or DMSO control.

  • At the desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary Large BiT (LgBiT) protein and substrate.

  • The LgBiT protein will bind to the HiBiT tag on the target protein, forming a functional NanoLuc® luciferase that generates a luminescent signal.

  • Measure the luminescence using a plate reader.

c. Data Analysis:

  • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

  • Normalize the luminescence readings to the DMSO control.

  • Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax.

Visualizing the Process

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Degradation Analysis cluster_wb Western Blot cluster_hibit HiBiT Assay cluster_data Data Analysis start Seed Cells treat Treat with PROTACs start->treat lysis Cell Lysis treat->lysis reagent Add LgBiT/Substrate treat->reagent sds_page SDS-PAGE & Transfer lysis->sds_page blot Immunoblotting sds_page->blot quant Quantification blot->quant luminescence Measure Luminescence reagent->luminescence luminescence->quant curve Dose-Response Curve quant->curve dc50 DC50 & Dmax Determination curve->dc50

Caption: Experimental workflow for determining PROTAC degradation efficiency.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_protac PROTAC Action BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ubiquitin Ubiquitin BRD4->Ubiquitin tagged with Degradation BRD4 Degradation BRD4->Degradation RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Target_Genes Target Genes (e.g., c-MYC) RNAPII->Target_Genes transcribes Acetyl_Histone Acetylated Histones Acetyl_Histone->BRD4 binds to Transcription Transcription Elongation Target_Genes->Transcription PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase (VHL/CRBN) PROTAC->E3_Ligase binds E3_Ligase->BRD4 ubiquitinates Proteasome Proteasome Ubiquitin->Proteasome targeted to Proteasome->Degradation

Caption: BRD4 signaling pathway and its inhibition by PROTAC-mediated degradation.

Mechanism of Action and Signaling Pathway

BRD4 is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader. It recognizes and binds to acetylated lysine residues on histone tails, a hallmark of active chromatin. This interaction is crucial for the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters. P-TEFb, in turn, phosphorylates RNA Polymerase II, stimulating the elongation phase of transcription for a host of genes, including the proto-oncogene c-MYC, which is a critical driver of cell proliferation in many cancers.

BRD4-targeting PROTACs, such as ARV-771, MZ1, and ARV-825, are heterobifunctional molecules. They consist of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase (VHL for ARV-771 and MZ1; CRBN for ARV-825). This ternary complex formation brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade BRD4. The degradation of BRD4 effectively halts the transcription of its target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Conclusion

This guide provides a comparative overview of the degradation efficiency of three key BRD4-targeting PROTACs. Both VHL-based (ARV-771, MZ1) and CRBN-based (ARV-825) PROTACs have demonstrated potent degradation of BRD4 at nanomolar concentrations. The choice of a specific PROTAC for research or therapeutic development may depend on the cellular context, desired degradation kinetics, and potential for off-target effects. The provided experimental protocols offer a standardized approach for researchers to independently verify and compare the efficacy of these and other novel protein degraders. The visualization of the experimental workflow and the BRD4 signaling pathway serves as a valuable resource for understanding the practical and biological aspects of targeted protein degradation.

References

A Comparative Guide to Tag-Based Protein Degradation: VL285-Based HaloPROTAC3 vs. CRBN-Based dTAG-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent tag-based targeted protein degradation systems: the VL285-based HaloPROTAC3 and the CRBN-based dTAG-13. By leveraging distinct E3 ligase machinery, these powerful research tools offer inducible and selective degradation of proteins of interest, enabling a deeper understanding of protein function and facilitating drug target validation. This document outlines their mechanisms of action, presents a comparative analysis of their performance based on available experimental data, and provides detailed experimental protocols for their application.

Performance Comparison

The following table summarizes the key performance metrics of HaloPROTAC3 and dTAG-13, offering a quantitative comparison of their degradation efficiency.

FeatureHaloPROTAC3dTAG-13
Target Protein HaloTag7 Fusion ProteinFKBP12(F36V) Fusion Protein
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)
E3 Ligase Ligand This compoundThalidomide Derivative
Degradation Potency (DC50) 19 ± 1 nM (for GFP-HaloTag7)[1]Effective degradation at 10-100 nM[2][3]
Maximum Degradation (Dmax) 90 ± 1% (for GFP-HaloTag7)[1]>90% (e.g., 90-95% for FKBP12(F36V)-KRAS)[2]
Mechanism of Action Forms a ternary complex between the HaloTag7 fusion protein and the VHL E3 ligase, leading to ubiquitination and proteasomal degradation.Forms a ternary complex between the FKBP12(F36V) fusion protein and the CRBN E3 ligase, resulting in ubiquitination and proteasomal degradation.
Negative Control ent-HaloPROTAC3Not explicitly mentioned in the provided context.

Signaling and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

VHL_Pathway cluster_PROTAC This compound-based PROTAC (HaloPROTAC3) cluster_Target Target Protein cluster_E3_Ligase VHL E3 Ubiquitin Ligase Complex cluster_Ubiquitination Ubiquitination Cascade PROTAC HaloPROTAC3 This compound This compound Ligand PROTAC->this compound contains HaloTag_Ligand HaloTag Ligand PROTAC->HaloTag_Ligand contains VHL VHL This compound->VHL binds to Fusion_Protein POI-HaloTag7 HaloTag_Ligand->Fusion_Protein binds to Target Protein of Interest (POI) Target->Fusion_Protein HaloTag HaloTag7 HaloTag->Fusion_Protein Proteasome Proteasome Fusion_Protein->Proteasome targeted to ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB Cullin2 CUL2 ElonginC->Cullin2 Rbx1 Rbx1 Cullin2->Rbx1 Rbx1->Fusion_Protein Ubiquitinates E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 transfers Ub E2->Rbx1 associates with Ub Ubiquitin Ub->E1 Degradation Degradation of POI Proteasome->Degradation results in Experimental_Workflow cluster_Gene_Editing Step 1: Endogenous Gene Tagging cluster_Treatment Step 2: Degrader Treatment cluster_Analysis Step 3: Analysis of Degradation cluster_Outcome Outcome CRISPR CRISPR/Cas9 System Cell_Line Target Cell Line CRISPR->Cell_Line Donor_DNA Donor DNA with HaloTag7 sequence Donor_DNA->Cell_Line Tagged_Cell_Line Cell Line Expressing POI-HaloTag7 Fusion Cell_Line->Tagged_Cell_Line generates HaloPROTAC3 HaloPROTAC3 Treatment Tagged_Cell_Line->HaloPROTAC3 Western_Blot Western Blot HaloPROTAC3->Western_Blot Luminescence Luminescence Assay (with HiBiT-HaloTag7) HaloPROTAC3->Luminescence Microscopy Fluorescence Microscopy HaloPROTAC3->Microscopy Degradation_Measurement Quantification of POI Degradation (DC50, Dmax) Western_Blot->Degradation_Measurement Luminescence->Degradation_Measurement Comparison_Logic cluster_HaloPROTAC3 HaloPROTAC3 System cluster_dTAG13 dTAG-13 System HP_Target Target: HaloTag7 Fusion HP_Ligand E3 Ligand: this compound HP_Target->HP_Ligand HP_E3 E3 Ligase: VHL HP_Ligand->HP_E3 Shared_Goal Inducible, Selective Protein Degradation HP_E3->Shared_Goal Comparison Key Differences: - E3 Ligase Utilized - Target Tag - Ligand Chemistry HP_E3->Comparison DT_Target Target: FKBP12(F36V) Fusion DT_Ligand E3 Ligand: Thalidomide deriv. DT_Target->DT_Ligand DT_E3 E3 Ligase: CRBN DT_Ligand->DT_E3 DT_E3->Shared_Goal DT_E3->Comparison

References

A Head-to-Head Comparison of VHL Binders: VL285, VH032, and VH298

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a key player. Small molecule binders of VHL are critical components of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively eliminate disease-causing proteins. This guide provides a head-to-head comparison of three notable VHL binders: VL285, VH032, and VH298, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, VH032, and VH298. It is important to note that the available data for this compound is an IC50 value derived from a functional protein degradation assay, while the data for VH032 and VH298 are dissociation constants (Kd) from direct binding assays. A lower Kd value indicates a higher binding affinity. The IC50 value for this compound reflects its potency in a cellular degradation context, which is influenced by factors beyond direct binding affinity, such as cell permeability and ternary complex formation.

VHL BinderMolecular FormulaBinding Affinity/PotencyAssay Method
This compound C₂₉H₃₂N₄O₄SIC₅₀ = 340 nM[1]HaloPROTAC-mediated degradation of HaloTag7 fusion proteins
VH032 C₂₃H₃₀N₄O₄Kd = 185 nMIsothermal Titration Calorimetry (ITC)
VH298 C₂₇H₃₃N₅O₄SKd = 80-90 nM[2]Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP)

Performance Comparison

VH298 emerges as the most potent binder among the three, with the lowest dissociation constant (Kd) of 80-90 nM, indicating a very strong and direct interaction with the VHL protein[2]. This high affinity makes it an excellent candidate for constructing highly effective PROTACs.

VH032 also demonstrates a strong binding affinity to VHL with a Kd of 185 nM. While slightly less potent than VH298 in direct binding, it remains a widely used and effective VHL ligand in the development of PROTACs.

This compound is described as a potent VHL ligand, and its IC50 of 340 nM in a functional degradation assay demonstrates its effectiveness in a cellular context[1]. However, a direct comparison of its binding affinity with VH032 and VH298 is challenging due to the different nature of the available data. The IC50 value in a PROTAC system is a composite measure that includes not only the binding to VHL but also the binding to the target protein and the efficiency of the entire degradation process.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

Surface Plasmon Resonance (SPR) for VH298

A Surface Plasmon Resonance (SPR) assay was utilized to determine the binding kinetics of VH298 to the VHL-ElonginB-ElonginC (VBC) complex.

  • Instrumentation: Biacore T100

  • Ligand Preparation: VH298 was dissolved in DMSO to a final stock concentration of 50 µM and then serially diluted.

  • Analyte Immobilization: The VBC protein complex was immobilized on the sensor chip.

  • Binding Analysis: VH298 solutions were injected over the sensor chip at a constant flow rate. The association and dissociation of the binder were monitored in real-time.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd)[3].

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This method directly determines the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • General Principle: A solution of the VHL binder (ligand) is titrated into a solution containing the VHL protein. The heat released or absorbed during the binding event is measured by the instrument.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.

  • General Principle: A fluorescently labeled ligand that binds to VHL is used as a tracer. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger VHL protein, its tumbling is slowed down, leading to an increase in fluorescence polarization.

  • Competitive Binding Assay: Unlabeled VHL binders are added in increasing concentrations to a mixture of the VHL protein and the fluorescent tracer. The unlabeled binders compete with the tracer for binding to VHL, causing a displacement of the tracer and a decrease in fluorescence polarization. The IC50 value, the concentration of the unlabeled binder that displaces 50% of the tracer, can be determined and used to calculate the binding affinity (Ki).

Signaling Pathway and Experimental Workflow

To provide a better understanding of the biological context and the experimental procedures, the following diagrams have been generated.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Binder HIF1a HIF-1α PHD PHD HIF1a->PHD O₂ VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) HIF1a->VHL_complex Binding Proteasome Proteasome HIF1a->Proteasome Degradation PHD->HIF1a Hydroxylation VHL_complex->HIF1a Ubiquitination Ub Ubiquitin HIF1a_hypoxia HIF-1α HIF_dimer HIF-1 Dimer HIF1a_hypoxia->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression Transcription VHL_binder VHL Binder (e.g., this compound, VH032, VH298) VHL_complex_inhibited VHL Complex VHL_binder->VHL_complex_inhibited Inhibition

Caption: VHL signaling pathway in normoxia and hypoxia/in the presence of a VHL binder.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_binding_assays Binding Affinity Assays cluster_functional_assay Cellular Functional Assay cluster_data_analysis Data Analysis Recombinant_VHL Recombinant VHL Protein Expression & Purification ITC Isothermal Titration Calorimetry (ITC) Recombinant_VHL->ITC SPR Surface Plasmon Resonance (SPR) Recombinant_VHL->SPR FP Fluorescence Polarization (FP) Recombinant_VHL->FP Kd_determination Kd Determination ITC->Kd_determination SPR->Kd_determination FP->Kd_determination PROTAC_synthesis PROTAC Synthesis Cell_treatment Cell Treatment with PROTAC PROTAC_synthesis->Cell_treatment Western_blot Western Blot for Target Degradation Cell_treatment->Western_blot IC50_determination IC50 Determination Western_blot->IC50_determination

Caption: General experimental workflow for characterizing VHL binders.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for VL285

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper handling and disposal of chemical reagents like VL285, a VHL ligand for PROTAC® research, are critical for ensuring a safe laboratory environment and preventing environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on its known characteristics and general best practices for laboratory chemical waste management.

Understanding the Hazard Profile of this compound

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers indicates key hazard characteristics that must inform its disposal.

Hazard ClassificationDescriptionSource
Physical Form Solid[1]
Storage Class 11 - Combustible Solids[1]
Water Hazard Class (WGK) 3 - Highly hazardous to water[1]

This classification underscores the importance of preventing this compound from entering waterways and managing its disposal as a combustible solid.

Step-by-Step Disposal Protocol for this compound

The following procedures are designed to provide a clear, step-by-step guide for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid to prevent spills and exposure.

    • Label the container as "Hazardous Waste: this compound (Combustible Solid, Water Hazard Class 3)" and include the date of initial waste accumulation.

  • Liquid Waste (Solutions containing this compound):

    • Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.

    • The container should be leak-proof and made of a compatible material.

    • Label the container as "Hazardous Waste: this compound Solution (Water Hazard Class 3)" and list all solvent components and their approximate concentrations.

    • Do not dispose of any liquid containing this compound down the drain.[1]

3. Storage of this compound Waste:

  • Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be away from sources of ignition and incompatible materials.

  • Ensure the containers are kept closed except when adding waste.

4. Disposal Procedure:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste containers.

  • Provide the EHS office with a complete and accurate description of the waste, including its composition and hazard classification.

5. Decontamination of Glassware and Equipment:

  • Grossly contaminated reusable glassware and equipment should be decontaminated before routine washing.

  • Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone) that will dissolve this compound.

  • Collect the rinsate as hazardous liquid waste.

  • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

VL285_Disposal_Workflow This compound Disposal Workflow cluster_ppe Step 1: Safety First cluster_collection Step 2: Waste Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Solid_Waste Solid this compound Waste (e.g., contaminated consumables) PPE->Solid_Waste Liquid_Waste Liquid this compound Waste (e.g., solutions) PPE->Liquid_Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage Store in Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Disposal_Contractor Licensed Hazardous Waste Disposal EHS->Disposal_Contractor

References

Essential Safety and Logistical Guidance for Handling VL285

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling VL285. This compound is a chemical used in advanced biological research, specifically as a von Hippel-Lindau (VHL) E3 ligase ligand for the development of PROTACs (Proteolysis-Targeting Chimeras)[1]. Due to its nature as a bioactive research chemical, stringent adherence to safety protocols is mandatory to mitigate potential risks.

Substance Identification and Hazard Assessment

This compound is not a single entity but can refer to several related compounds, including "(S,R,S)-VL285 Phenol" and its conjugates like "(S,R,S)-VL285 Phenol-PEG1-piperazine hydrochloride"[1]. The common CAS number for the parent compound is 1448188-57-5[2].

Experimental Protocol: Risk Assessment for Handling this compound

  • Confirm Chemical Identity: Verify the exact form of this compound (e.g., phenol, hydrochloride salt, linker conjugate) and its CAS number from the supplier's documentation.

  • Obtain Safety Data Sheet (SDS): Always obtain the specific SDS for the product you are using from the manufacturer (e.g., Sigma-Aldrich, CymitQuimica)[1][3].

  • Evaluate Hazards: Review the SDS for all known hazards. Given its biological activity, assume it can have potent, unknown effects. Pay attention to its solid form and solubility in organic solvents like DMSO[2].

  • Assess Exposure Risk: Determine the potential for exposure. Handling the solid powder poses an inhalation risk. Working with solutions in DMSO presents a skin absorption risk.

  • Select Control Measures: Based on the risk assessment, implement engineering controls (chemical fume hood), administrative controls (Standard Operating Procedures), and the Personal Protective Equipment (PPE) detailed below.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound in both solid and solution forms.

Table 1: Personal Protective Equipment for this compound

PPE CategoryMinimum RequirementRecommended Specification
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile gloves (double-gloving recommended when handling solutions).
Body Protection Laboratory CoatStandard laboratory coat. Consider a chemical-resistant apron for large quantities.
Respiratory Protection Required for SolidsN95-rated respirator or higher when handling the solid powder outside of a certified chemical fume hood.

Operational and Disposal Plans

Operational Plan: Step-by-Step Handling

  • Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Assemble all necessary equipment and PPE before starting.

  • Handling Solid this compound:

    • Always handle the solid powder within a chemical fume hood to prevent inhalation.

    • Use appropriate respiratory protection (e.g., N95 respirator) if a fume hood is not available.

    • Use tools (spatulas, weigh boats) dedicated to this substance to avoid cross-contamination.

  • Preparing Solutions:

    • This compound is soluble in DMSO[2]. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Be aware that DMSO enhances skin absorption; therefore, meticulous care must be taken to avoid skin contact. Double-gloving is highly recommended.

  • Storage: Store this compound in a tightly sealed container, protected from light, and in a freezer at -20°C as recommended[2].

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound (gloves, pipette tips, empty containers) must be disposed of as hazardous chemical waste.

  • Disposal Procedure: Follow your institution's Environmental Health & Safety (EHS) guidelines for chemical waste disposal. Do not dispose of this compound down the drain, as it is classified as highly hazardous to water (WGK 3)[1].

Visualization of Safety Workflow

The following diagram outlines the logical workflow for ensuring safety when working with this compound.

VL285_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_end confirm_id Confirm this compound Identity & CAS Number get_sds Obtain & Review SDS confirm_id->get_sds risk_assessment Perform Risk Assessment get_sds->risk_assessment wear_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->wear_ppe handle_solid Handle Solid this compound (Use Respirator if needed) wear_ppe->handle_solid prepare_solution Prepare Solution (e.g., in DMSO) (Double-glove recommended) handle_solid->prepare_solution store Store Properly (-20°C, Sealed) prepare_solution->store dispose Dispose of Waste (Hazardous Chemical Waste) store->dispose decontaminate Decontaminate Work Area dispose->decontaminate end Procedure Complete decontaminate->end

Caption: Procedural workflow for safely handling the research chemical this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VL285
Reactant of Route 2
VL285

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.